7-Cyano-1,2,3,4-tetrahydroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFNUFCUPDECPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436396 | |
| Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149355-52-2 | |
| Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Cyano-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological applications of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. The document details its physicochemical characteristics, provides insights into its synthesis, and explores its relevance as a scaffold in medicinal chemistry, particularly in the context of neurological drug discovery.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a tetrahydroisoquinoline core functionalized with a nitrile group at the 7th position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1][2] |
| CAS Number | 149355-52-2 | PubChem[1][2] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | PubChem[1][2] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point (Predicted) | 301.5 ± 42.0 °C | ECHEMI[3] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | ECHEMI[3] |
| SMILES | N#Cc1ccc2CCNCc2c1 | Sigma-Aldrich |
| InChI | 1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | Sigma-Aldrich |
| InChIKey | LJFNUFCUPDECPC-UHFFFAOYSA-N | Sigma-Aldrich |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for the construction of the tetrahydroisoquinoline scaffold, followed by the introduction of the cyano group. A common strategy involves the Pictet-Spengler reaction, which is a cyclization reaction of a β-arylethylamine with an aldehyde or ketone.[1] A concise, though not fully detailed, synthesis of this compound has been described starting from 1,2,3,4-tetrahydroisoquinolin-7-amine.[3]
Representative Synthetic Workflow:
A plausible synthetic route, based on established chemical principles for similar compounds, is outlined below.
Detailed Methodology for a Related Synthesis (Strecker Reaction for α-Cyano Tetrahydroisoquinolines): [4]
The Strecker reaction provides an alternative route to α-cyano tetrahydroisoquinolines. A general protocol involves the reaction of an iminium salt with a cyanide source.
-
Reaction Setup: To a solution of the 2-alkyl-3,4-dihydroisoquinolinium salt (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add a cyanide source such as trimethylsilyl cyanide (TMSCN) (2.0 equiv).
-
Addition of Base and Additive: Add a base, for example, sodium carbonate (Na₂CO₃) (0.5 equiv), and an additive like potassium fluoride (KF) (2.0 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-cyano tetrahydroisoquinoline.
Dopamine D2/D3 Receptor Binding Assay
Given the known activity of closely related cyano-tetrahydroisoquinoline derivatives as dopamine D2 and D3 receptor antagonists, a radioligand binding assay is a crucial experimental protocol to determine the affinity of this compound for these receptors.
Protocol for Competitive Radioligand Binding Assay: [5][6]
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared cell membranes, a radioligand with high affinity for the D2/D3 receptor (e.g., [³H]spiperone), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2/D3 receptor antagonist (e.g., haloperidol).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
-
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited in publicly available literature, extensive research on its close structural analogs, particularly the 6-cyano isomer, has revealed potent and selective antagonism at dopamine D3 receptors, with some compounds also exhibiting affinity for the D2 receptor. These findings strongly suggest that this compound is a promising scaffold for the development of novel therapeutics targeting dopamine-related neurological and psychiatric disorders.
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.[7][8] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]
Dopamine D2/D3 Receptor Signaling Pathway:
The following diagram illustrates the canonical signaling pathway of dopamine D2 and D3 receptors and the proposed antagonistic action of this compound.
Conclusion
This compound represents a valuable chemical entity with significant potential in the field of drug discovery. Its structural similarity to known potent dopamine D2 and D3 receptor antagonists makes it an attractive starting point for the development of novel therapeutics for a range of central nervous system disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The synthetic methodologies and analytical protocols outlined in this guide provide a foundation for researchers to explore the medicinal chemistry of this promising scaffold.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. This compound | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 7-Cyano-1,2,3,4-tetrahydroisoquinoline (CAS: 149355-52-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-1,2,3,4-tetrahydroisoquinoline, with the CAS number 149355-52-2, is a heterocyclic aromatic compound belonging to the tetrahydroisoquinoline (THIQ) class. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic molecules of significant pharmacological importance.[1][2] This privileged structure has been extensively utilized in medicinal chemistry to develop a wide range of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, particularly as a key intermediate for dopamine D3 receptor antagonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.[5][6]
| Property | Value | Reference |
| CAS Number | 149355-52-2 | [5] |
| Molecular Formula | C₁₀H₁₀N₂ | [5] |
| Molecular Weight | 158.20 g/mol | [5][6] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | [5] |
| Appearance | Solid | [6] |
| InChI | InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | [5] |
| SMILES | N#Cc1ccc2CCNCc2c1 | [6] |
| Topological Polar Surface Area | 35.8 Ų | [5] |
| Complexity | 203 | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 6-bromo-1,2,3,4-tetrahydroisoquinoline. The following experimental protocol is based on synthetic routes described for the preparation of intermediates for the dopamine D3 receptor antagonist, SB-277011.
Experimental Protocol: Synthesis from 6-Bromo-1,2,3,4-tetrahydroisoquinoline
This synthesis involves two key steps: N-protection of the secondary amine followed by a cyanation reaction.
Step 1: N-Trifluoroacetylation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
-
To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline intermediate.
Step 2: Cyanation and Deprotection
-
In a reaction vessel, combine the N-trifluoroacetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline intermediate with copper(I) cyanide (CuCN) (1.5 equivalents) in a high-boiling point polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir for several hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a solution of aqueous ammonia or a solution of ferric chloride in hydrochloric acid to decompose the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
To hydrolyze the trifluoroacetamide protecting group, treat the organic solution with an aqueous base (e.g., sodium hydroxide or potassium carbonate) or an acid (e.g., hydrochloric acid) and stir at room temperature or with gentle heating.
-
After deprotection is complete (monitored by TLC), separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis Workflow
Caption: Synthesis of this compound.
Analytical Data
Mass Spectrometry
A GC-MS spectrum for this compound is available on PubChem.[5] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 158, corresponding to the molecular weight of the compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Although experimental NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure.
-
¹H NMR: The spectrum would likely show signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring. The aliphatic protons of the tetrahydroisoquinoline ring system would appear as multiplets in the upfield region.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the cyano carbon, and the aliphatic carbons of the heterocyclic ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups.
-
A sharp, medium-intensity band around 2220-2240 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration.
-
Bands in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Applications in Drug Discovery and Development
The primary significance of this compound in drug discovery lies in its role as a key building block for the synthesis of potent and selective dopamine D3 receptor antagonists.
Dopamine D3 Receptor Antagonism
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognition.[1] Dysregulation of the dopaminergic system, and specifically the D3 receptor, has been implicated in various neuropsychiatric disorders, including schizophrenia and substance abuse.[7] Selective D3 receptor antagonists are therefore being investigated as potential therapeutic agents with an improved side-effect profile compared to non-selective dopamine antagonists.[7][8]
Intermediate for SB-277011
This compound is a crucial intermediate in the synthesis of SB-277011, a potent and selective dopamine D3 receptor antagonist.[8] The cyano group at the 7-position is a key structural feature that contributes to the high affinity and selectivity of SB-277011 for the D3 receptor over the D2 receptor. The development of SB-277011 has provided a valuable pharmacological tool for investigating the in vivo functions of the dopamine D3 receptor.
Dopamine D3 Receptor Signaling Pathway
As a D2-like receptor, the dopamine D3 receptor couples to inhibitory G proteins (Gi/Go). Upon activation by dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] A D3 receptor antagonist, such as those derived from this compound, would block this signaling cascade.
Caption: Dopamine D3 Receptor Signaling Pathway Antagonism.
Safety and Handling
This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its core structure is integral to the design of potent and selective dopamine D3 receptor antagonists, which are promising candidates for the treatment of various central nervous system disorders. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working in medicinal chemistry and pharmacology. Further research into the synthesis of novel derivatives and the exploration of their biological activities will continue to unlock the therapeutic potential of this important molecular scaffold.
References
- 1. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 8. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Molecular weight and formula of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
This technical guide provides a comprehensive overview of 7-Cyano-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis methodologies, and known biological activities, presenting the information in a clear and structured format for easy reference.
Core Molecular Data
This compound is a derivative of the tetrahydroisoquinoline scaffold, which is a common motif in many natural and synthetic bioactive compounds.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem[3], Sigma-Aldrich |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | PubChem[3] |
| CAS Number | 149355-52-2 | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established synthetic routes for tetrahydroisoquinoline derivatives. The Pictet-Spengler reaction and the Strecker reaction are two prominent methods for constructing the core scaffold and introducing the cyano functionality.[4][5][6]
Representative Synthetic Protocol: Modified Strecker Reaction
A plausible and efficient method for the synthesis of α-cyano tetrahydroisoquinolines involves a modified Strecker reaction. This approach utilizes an isoquinolinium salt as the precursor, which reacts with a cyanide source to yield the desired product. A general protocol, adapted from the synthesis of related compounds, is outlined below.[4]
Materials:
-
7-Bromo-1,2,3,4-tetrahydroisoquinoline (or a suitable precursor)
-
Trimethylsilyl cyanide (TMSCN)
-
Potassium fluoride (KF)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dichloroethane (solvent)
-
Reagents for N-alkylation and subsequent oxidation to the iminium ion intermediate.
Procedure:
-
Preparation of the Iminium Ion Precursor: A suitable N-substituted 7-bromo-3,4-dihydroisoquinolin-2-ium salt is prepared from 7-bromo-1,2,3,4-tetrahydroisoquinoline through standard N-alkylation and subsequent oxidation procedures.
-
Cyanation Reaction: To a solution of the iminium salt in 1,2-dichloroethane, sodium carbonate (0.5 equivalents) and potassium fluoride (2 equivalents) are added.
-
Trimethylsilyl cyanide (2 equivalents) is then added to the mixture.
-
The reaction is stirred at 30°C for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Biological Activity and Potential Applications
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2][6][7] While specific studies on the biological targets of this compound are limited, research on analogous compounds provides insights into its potential mechanisms of action.
For instance, certain substituted tetrahydroisoquinoline derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer therapy.[8] The introduction of a cyano group can influence the electronic properties and binding interactions of the molecule with its biological targets. Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Representative data for the parent compound and its derivatives are available in the literature.
-
¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons, as well as the aliphatic protons of the tetrahydroisoquinoline ring system.
-
IR: The infrared spectrum would exhibit a characteristic absorption band for the nitrile (C≡N) group, typically in the range of 2210-2260 cm⁻¹.[8][9][10]
For detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can refer to chemical databases and supplier websites.[11]
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.
Caption: Generalized synthetic workflow for this compound.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. This compound(149355-52-2) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 7-Cyano-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Cyano-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of experimentally derived spectra in public databases, this document combines reported data for structurally similar compounds with predicted values to offer a robust analytical profile. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to guide researchers in their analytical workflows.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound. These values are compiled from literature on analogous compounds and spectral prediction tools.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.4-7.2 | m | 3H | Ar-H | Chemical shifts are influenced by the electron-withdrawing cyano group. |
| ~4.0 | s | 2H | C1-H₂ | |
| ~3.2 | t | 2H | C3-H₂ | |
| ~2.8 | t | 2H | C4-H₂ | |
| Variable | br s | 1H | N-H | Chemical shift and peak shape are dependent on solvent and concentration. |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~145-130 | Ar-C | Quaternary carbons will have lower intensity. |
| ~130-125 | Ar-CH | |
| ~120 | C≡N | |
| ~110 | Ar-C-CN | |
| ~50 | C1 | |
| ~45 | C3 | |
| ~28 | C4 |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 157 | Moderate | [M-H]⁺ |
| 130 | High | [M-CH₂NH]⁺ (Loss of ethylamine fragment) |
| 103 | Moderate | [C₇H₅N]⁺ (Fragment from the aromatic ring) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may depend on the sample's solubility and the desired resolution of the N-H proton signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or equipped for KBr pellet preparation.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or the pure KBr pellet should be collected and automatically subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands and their wavenumbers.
-
Assign the bands to the corresponding functional groups (e.g., N-H, C-H, C≡N, C=C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern by identifying the major fragment ions and their m/z values.
-
Propose fragmentation pathways consistent with the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
In-Depth Technical Guide: Biological Activity of 7-Cyano-1,2,3,4-tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 7-Cyano-1,2,3,4-tetrahydroisoquinoline (7-cyano-THIQ) derivatives. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological effects. The introduction of a cyano group at the 7-position of the THIQ ring can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets. This guide summarizes the known biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes key concepts to support further research and drug discovery efforts in this area.
Overview of Biological Activities
The 7-cyano-THIQ scaffold has been incorporated into molecules targeting a range of biological systems, demonstrating its potential in diverse therapeutic areas. The primary activities identified in the scientific literature include:
-
Enzyme Inhibition: Notably, derivatives of 7-cyano-THIQ have been investigated as potent and selective inhibitors of Phenylethanolamine N-methyltransferase (PNMT).
-
Receptor Modulation: The 7-cyano-THIQ core is a key component in the synthesis of ligands for G-protein coupled receptors (GPCRs), including kappa opioid receptors and dopamine D2 receptors.
-
Anticancer Properties: While direct quantitative data for a series of 7-cyano-THIQ derivatives is limited in the public domain, the related 7-bromo-THIQ derivatives have shown anticancer activity, and the 7-cyano analogue is also suggested to possess such properties.
-
Metalloprotease Inhibition: The this compound moiety has been utilized as a building block in the synthesis of metalloprotease inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for the biological activity of specific this compound derivatives.
| Compound ID/Name | Target | Assay Type | Activity (Ki) | Selectivity | Reference |
| R-3-fluoromethyl-7-cyano-THIQ (R-12) | Phenylethanolamine N-methyltransferase (PNMT) | Enzyme Inhibition | - | >200-fold vs. α2-adrenoceptor | [1] |
| 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (THIQ7C) | Dopamine D2 Receptor (D2R) | Functional Assay (ERK1/2 phosphorylation) | Allosteric Modulator | - | [2] |
Note: Specific Ki values for R-3-fluoromethyl-7-cyano-THIQ were not explicitly stated in the abstract, but its high selectivity is highlighted.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of 7-cyano-THIQ derivatives, based on established protocols for the identified target classes.
Phenylethanolamine N-methyltransferase (PNMT) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against PNMT.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against PNMT.
Materials:
-
Purified PNMT enzyme
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Norepinephrine, the substrate
-
Test compound (e.g., a 7-cyano-THIQ derivative)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Stopping solution (e.g., perchloric acid)
-
Radiolabeled SAM ([³H]-SAM) or a suitable detection system (e.g., HPLC with electrochemical detection)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, a solution of the test compound at various concentrations, and the PNMT enzyme.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate (norepinephrine) and the cofactor ([³H]-SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding the stopping solution.
-
Detection:
-
Radiometric Assay: If using [³H]-SAM, the product, [³H]-epinephrine, is separated from unreacted [³H]-SAM by solvent extraction or chromatography, and the radioactivity is measured using a scintillation counter.
-
HPLC-based Assay: The reaction mixture is analyzed by reverse-phase HPLC to separate epinephrine from norepinephrine. The amount of epinephrine formed is quantified, often using electrochemical detection.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kappa Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the kappa opioid receptor (KOR).
Objective: To determine the inhibitor constant (Ki) of a test compound for the KOR.
Materials:
-
Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-KOR or HEK-KOR cells)
-
Radioligand specific for KOR (e.g., [³H]-U69,593)
-
Non-specific binding control (e.g., a high concentration of unlabeled U69,593 or naloxone)
-
Test compound (e.g., a 7-cyano-THIQ derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, add the assay buffer, the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value of the test compound is determined from a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Functional Assay (cAMP Measurement)
This protocol outlines a functional assay to measure the effect of a test compound on dopamine D2 receptor (D2R) activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator at the D2R.
Materials:
-
Cells stably expressing the human D2R (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
Dopamine (a D2R agonist)
-
Test compound (e.g., a 7-cyano-THIQ derivative)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed the D2R-expressing cells in a 96-well plate and grow to the desired confluency.
-
Compound Treatment:
-
Agonist mode: Treat the cells with the test compound at various concentrations.
-
Antagonist mode: Pre-incubate the cells with the test compound at various concentrations, followed by stimulation with a fixed concentration of dopamine (e.g., its EC80).
-
-
Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. D2R is a Gi-coupled receptor, so its activation will inhibit adenylyl cyclase and lead to a decrease in forskolin-stimulated cAMP levels.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50.
-
Antagonist: An attenuation of the dopamine-induced decrease in cAMP levels indicates antagonist activity. Plot the response against the logarithm of the test compound concentration to determine the IC50.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activities of 7-cyano-THIQ derivatives.
Caption: Workflow for PNMT Inhibition Assay.
Caption: Workflow for KOR Competitive Binding Assay.
Caption: Dopamine D2 Receptor Signaling Pathway.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data, though currently limited, highlights their potential as selective enzyme inhibitors and receptor modulators. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further investigation into the therapeutic potential of this chemical scaffold. Future structure-activity relationship (SAR) studies are warranted to explore the full potential of 7-cyano-THIQ derivatives in various disease areas and to develop novel drug candidates with improved potency and selectivity.
References
Potential Therapeutic Targets of 7-Cyano-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic applications of 7-Cyano-1,2,3,4-tetrahydroisoquinoline and its derivatives. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This document will focus on the most promising therapeutic targets identified for this class of compounds, with a particular emphasis on the 7-cyano substituted analogue.
Dopamine D3 Receptor Antagonism: A Primary Target
A significant breakthrough in the therapeutic application of the 7-cyano-THIQ scaffold has been the development of potent and selective dopamine D(3) receptor antagonists.[3] The dopamine D(3) receptor is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. Selective antagonists are sought after to provide antipsychotic efficacy while minimizing the side effects associated with D(2) receptor blockade.[3]
A notable example is the derivative trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide, also known as SB-277011.[3] This compound has demonstrated high affinity and selectivity for the D(3) receptor, coupled with excellent oral bioavailability and central nervous system (CNS) penetration in preclinical studies.[3]
Quantitative Data Summary
| Compound | Target | Affinity (Ki, nM) | Selectivity (vs. D2) | Oral Bioavailability (%) | CNS Penetration | Reference |
| SB-277011 | Dopamine D3 Receptor | 1.2 | >100-fold | High (in rat) | High (in rat) | [3] |
Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of a 7-Cyano-THIQ derivative.
Experimental Protocols
Dopamine Receptor Binding Assay:
-
Objective: To determine the binding affinity of the test compound for dopamine D2 and D3 receptors.
-
Materials: Membranes from cells stably expressing human D2 or D3 receptors, radioligand (e.g., [³H]spiperone or [³H]methyl-spiperone), test compound (this compound derivative), incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Determine the Ki value using the Cheng-Prusoff equation.
Potential Anticancer Activity: DHFR and CDK2 Inhibition
While direct studies on this compound are limited, research on related tetrahydroisoquinoline derivatives has revealed promising anticancer activity through the inhibition of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[4][5] These enzymes are critical for cancer cell proliferation and survival, making them attractive targets for cancer therapy.
-
Dihydrofolate Reductase (DHFR): An essential enzyme for the synthesis of purines and thymidylate, which are building blocks for DNA synthesis.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.
Novel synthesized tetrahydroisoquinolines have demonstrated potent inhibitory activity against these enzymes, leading to cell cycle arrest and apoptosis in cancer cell lines.[4][5]
Quantitative Data Summary (Hypothetical for 7-Cyano-THIQ based on related compounds)
| Compound Class | Target | IC₅₀ (µM) | Cancer Cell Line | Effect | Reference |
| Tetrahydroisoquinoline Derivative | DHFR | 0.199 | MCF7 (Breast) | Apoptosis, S phase arrest | [4][5] |
| Tetrahydroisoquinoline Derivative | CDK2 | 0.149 | A549 (Lung) | Apoptosis, G2/M phase arrest | [4][5] |
Signaling Pathway
Caption: Potential inhibition of CDK2 and DHFR by a 7-Cyano-THIQ derivative, impacting cell cycle and DNA synthesis.
Experimental Protocols
In Vitro Kinase Assay (CDK2):
-
Objective: To measure the inhibitory activity of the test compound against CDK2.
-
Materials: Recombinant human CDK2/Cyclin E, substrate peptide (e.g., histone H1), [γ-³²P]ATP, test compound, kinase buffer, phosphocellulose paper, scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CDK2/Cyclin E, substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the kinase activity.
DHFR Enzyme Inhibition Assay:
-
Objective: To determine the inhibitory effect of the test compound on DHFR activity.
-
Materials: Purified DHFR enzyme, dihydrofolate (DHF), NADPH, test compound, assay buffer (e.g., potassium phosphate buffer), spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, DHF, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the DHFR enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, the concentration at which the enzyme activity is reduced by 50%.
Other Potential Therapeutic Areas
The broader class of 1,2,3,4-tetrahydroisoquinolines has been associated with a range of other biological activities, suggesting further therapeutic potential for 7-cyano derivatives. These include:
-
Antibacterial Activity: Some THIQ analogs have shown efficacy against various pathogenic bacterial strains.[1]
-
Anti-inflammatory Effects: The THIQ scaffold is present in compounds with anti-inflammatory properties.[6][7]
-
Neuroprotective Properties: Certain THIQs have been investigated for their potential in treating neurodegenerative disorders.[1]
-
Beta-Adrenoceptor Modulation: Some derivatives have shown weak agonistic or antagonistic activity at beta-adrenoceptors.[8]
Experimental Workflow
Caption: A generalized workflow for the development of 7-Cyano-THIQ based therapeutic agents.
Conclusion
The this compound scaffold and its derivatives represent a promising area for drug discovery and development. The confirmed activity of a derivative as a potent and selective dopamine D(3) receptor antagonist provides a strong foundation for the development of novel treatments for neuropsychiatric disorders. Furthermore, the demonstrated potential of the broader THIQ class as anticancer agents through the inhibition of DHFR and CDK2 warrants further investigation of 7-cyano substituted analogs in oncology. The diverse biological activities associated with the THIQ core structure suggest that this compound class will continue to be a valuable source of new therapeutic leads. Future research should focus on synthesizing and screening a wider range of 7-cyano-THIQ derivatives to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]
- 8. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Cyano-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a cyano group, a versatile functional group and a common pharmacophore, can significantly influence the pharmacological profile of the THIQ nucleus. This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and relevant experimental methodologies related to cyano-substituted tetrahydroisoquinolines, with a focus on the 7-cyano analogue. While specific data for 7-cyano-1,2,3,4-tetrahydroisoquinoline is limited in publicly available literature, this guide leverages information on closely related isomers to provide a foundational understanding for researchers in the field.
Synthesis of Cyano-Tetrahydroisoquinolines
The synthesis of cyano-substituted THIQ derivatives can be achieved through various established synthetic routes. The primary strategies involve either the introduction of the cyano group onto a pre-formed THIQ ring system or the construction of the THIQ core from a cyano-containing precursor.
Key Synthetic Strategies
-
Pictet-Spengler Reaction: This is a widely used method for constructing the THIQ skeleton. It involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of a 7-cyano-THIQ, a starting material such as 3-cyano-phenethylamine would be required.
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ. A cyano-substituted N-acyl-β-phenylethylamine would be the key precursor.
-
Strecker Reaction: This method is employed to introduce a cyano group at the C1 position of the THIQ ring. It involves the reaction of an imine or iminium ion with a cyanide source.[1]
-
Cyanation of Aryl Halides or Triflates: A cyano group can be introduced onto the aromatic ring of the THIQ scaffold via palladium-catalyzed cyanation of a corresponding halo- or triflate-substituted THIQ.
Experimental Protocol: Synthesis of 1-Cyano-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Representative Strecker Reaction)
This protocol describes the synthesis of an α-cyano THIQ derivative, which is a relevant example of introducing a cyano group to the THIQ core.
Materials:
-
2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide
-
Trimethylsilyl cyanide (TMSCN)
-
Sodium carbonate (Na₂CO₃)
-
Potassium fluoride (KF)
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
Procedure: [1]
-
To a solution of 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide (0.5 mmol) in 3 mL of 1,2-dichloroethane, add sodium carbonate (0.25 mmol, 0.5 equiv), potassium fluoride (1.0 mmol, 2.0 equiv), and trimethylsilyl cyanide (1.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at 30 °C for 48 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile.
Pharmacological Activities of Cyano-Tetrahydroisoquinoline Derivatives
The incorporation of a cyano group on the tetrahydroisoquinoline scaffold has been shown to impart a range of pharmacological activities. While specific studies on the 7-cyano isomer are not prevalent, research on other cyano-substituted THIQs highlights their potential as anticancer, antimicrobial, and acaricidal agents.
Anticancer Activity
Derivatives of 5,6,7,8-tetrahydroisoquinoline containing a cyano group at the 4-position have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated inhibitory activity against cancer cell lines, suggesting that the cyano-THIQ scaffold could be a promising starting point for the development of novel anticancer agents. The mechanism of action for some of these derivatives has been linked to the inhibition of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[2]
Table 1: Anticancer Activity of Selected 4-Cyano-5,6,7,8-tetrahydroisoquinoline Derivatives [2]
| Compound | Cell Line | IC₅₀ (µM) |
| 1 | A549 (Lung Cancer) | 15.32 ± 1.2 |
| 1 | MCF-7 (Breast Cancer) | 18.54 ± 1.5 |
| 7c | A549 (Lung Cancer) | 8.23 ± 0.6 |
| 7c | MCF-7 (Breast Cancer) | 10.87 ± 0.9 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Acaricidal Activity
A series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their acaricidal activity against Psoroptes cuniculi. Several of these compounds exhibited potent activity, with one derivative showing comparable efficacy to the commercial drug ivermectin. The structure-activity relationship (SAR) studies indicated that the position and nature of substituents on the N-aryl ring significantly influenced the acaricidal potency.
Table 2: Acaricidal Activity of a Selected 1-Cyano-1,2,3,4-tetrahydroisoquinoline Derivative
| Compound | LC₅₀ (µg/mL) | LT₅₀ (h) at 3.0 mg/mL |
| 1 | 0.2421 | 7.79 |
| Ivermectin (Standard) | 0.2474 | 20.9 |
LC₅₀ is the lethal concentration required to kill 50% of the mite population. LT₅₀ is the lethal time required to kill 50% of the mite population at a given concentration.
Signaling Pathways and Experimental Workflows
To illustrate the processes involved in the discovery and evaluation of cyano-tetrahydroisoquinoline derivatives, the following diagrams represent a generalized workflow for drug discovery and a hypothetical signaling pathway that could be targeted by such compounds.
Conclusion
The this compound core represents an intriguing, yet underexplored, scaffold in medicinal chemistry. Based on the biological activities of its isomers, it holds potential for the development of novel therapeutic agents, particularly in the areas of oncology and anti-parasitic treatments. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for biological screening. Future research focused on the synthesis and pharmacological evaluation of 7-cyano-THIQ and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource to stimulate and support such research endeavors.
References
The Advent of Cyano-Substituted Tetrahydroisoquinolines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and evolving landscape of cyano-substituted tetrahydroisoquinolines. Tailored for researchers, scientists, and drug development professionals, this document details the synthetic methodologies, presents key quantitative biological data, and elucidates the signaling pathways implicated in their mechanism of action.
Introduction
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1] The introduction of a cyano group at the C1-position has emerged as a critical chemical handle, not only for facilitating further molecular elaborations but also for imparting unique pharmacological properties. This guide delves into the historical context and the synthetic evolution that has brought cyano-substituted THIQs to the forefront of modern drug discovery.
Historical Perspective and Key Discoveries
The journey into the synthesis of cyano-substituted THIQs is intrinsically linked to the development of classical organic reactions. The Reissert reaction, first reported in 1905, provided an early pathway to 1-cyano-2-acyl-1,2-dihydroisoquinolines, which are key precursors to 1-cyano-tetrahydroisoquinolines.[2] Later, the Strecker synthesis of α-amino nitriles offered a convergent and highly adaptable approach to directly introduce the cyano group onto the tetrahydroisoquinoline framework.[3] These foundational methods have been refined over decades, with modern iterations focusing on improved yields, stereoselectivity, and milder reaction conditions, thus expanding the accessible chemical space for drug discovery programs.
Synthetic Methodologies
The synthesis of cyano-substituted tetrahydroisoquinolines is predominantly achieved through two cornerstone reactions: the Strecker reaction and the Reissert-type reaction.
Strecker Reaction
A highly efficient method for the synthesis of α-cyano tetrahydroisoquinolines involves the Strecker reaction of dihydroisoquinolinium salts. This one-pot, three-component reaction typically utilizes an isoquinoline, an aldehyde or ketone, and a cyanide source.
To a solution of 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide (0.5 mmol) in 1,2-dichloroethane (3 mL) is added trimethylsilyl cyanide (TMSCN, 1.0 mmol), potassium fluoride (KF, 1.0 mmol), and sodium carbonate (Na₂CO₃, 0.25 mmol). The reaction mixture is stirred at 30°C for 48 hours. Upon completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-cyano tetrahydroisoquinoline.
Reissert-Type Reactions
The Reissert reaction and its modern variations provide a robust platform for the synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinolines. These reactions typically involve the treatment of an isoquinoline with an acyl chloride and a cyanide source.
In a reaction vessel, 1,2,3,4-tetrahydroisoquinoline (0.5 mmol), an acyl cyanide (0.55 mmol), and a photocatalyst (e.g., Eosin Y, 0.01 mmol) are dissolved in a suitable solvent such as toluene (2.5 mL). 3 Å molecular sieves (0.250 g) are added, and the mixture is stirred under a balloon of air at room temperature while being irradiated with blue LEDs (12 W) for 24 hours. The reaction is then stirred for an additional 12 hours in the absence of light. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline.
Synthetic pathways for cyano-substituted THIQs.
Biological Activities and Quantitative Data
Cyano-substituted tetrahydroisoquinolines have demonstrated significant potential as anticancer agents. Their biological activity is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signal transduction.
Anticancer Activity
A number of cyano-substituted THIQ derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for selected compounds are summarized in the table below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7e | A549 (Lung Cancer) | 0.155 | [4] |
| 8d | MCF7 (Breast Cancer) | 0.170 | [4] |
| GM-3-121 | Ishikawa (Endometrial) | 0.01 µg/mL | [5] |
| GM-3-18 | HCT116 (Colon Cancer) | 0.9 - 10.7 | [5] |
| 4ag | SNB19 (Glioblastoma) | 38.3 | [6] |
| 4ag | LN229 (Glioblastoma) | 40.6 | [6] |
Enzyme Inhibition
Specific cyano-substituted tetrahydroisoquinoline derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 7e | CDK2 | 0.149 | [7] |
| 8d | DHFR | 0.199 | [7] |
Signaling Pathways and Mechanism of Action
The anticancer effects of tetrahydroisoquinoline derivatives are often mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and death.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[8] Some polyisoprenylated cysteinyl amide inhibitors, which share structural similarities with THIQ derivatives, have been shown to activate the MAPK pathway, leading to increased phosphorylation of MEK1/2, ERK1/2, and p90RSK.[9] This hyperactivation can paradoxically induce apoptosis in cancer cells.
Apoptosis Induction via Caspase Activation
Tetrahydroisoquinoline derivatives have been shown to induce apoptosis through the intrinsic pathway. This process involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3 and caspase-7, leading to programmed cell death.[6][10]
Signaling pathways modulated by THIQ derivatives.
Experimental Protocols for Biological Evaluation
Standardized in vitro assays are crucial for determining the anticancer potential of novel cyano-substituted tetrahydroisoquinolines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the compound solutions and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle and blank controls.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.
MTT assay experimental workflow.
Conclusion
Cyano-substituted tetrahydroisoquinolines represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility through established and modern organic reactions, coupled with their potent biological activity against various cancer cell lines and key molecular targets, underscores their importance. Future research will likely focus on the development of more stereoselective synthetic methods, a deeper understanding of their structure-activity relationships, and comprehensive in vivo studies to validate their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reissert reaction - Wikipedia [en.wikipedia.org]
- 3. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with qualified professionals and refer to official safety data sheets (SDS) before handling any chemical substance.
Introduction
7-Cyano-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound belonging to the tetrahydroisoquinoline class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules. Understanding the safety, toxicity, and proper handling of this compound is paramount for researchers and professionals working with it to ensure a safe laboratory environment and to accurately interpret experimental results. This guide provides a comprehensive overview of the available data on the safety and toxicity of this compound, along with recommended handling procedures and insights into its potential biological effects.
Safety and Hazard Information
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information.
GHS Classification
The GHS classification for this compound indicates that it is toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] | Danger | токсично |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | попередження |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning | попередження |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects | Warning | Небезпечно для довкілля |
Data sourced from multiple suppliers and may vary. Percentages in original source data indicate the proportion of notifications providing that classification.
Precautionary Statements
Standard precautionary statements associated with these classifications include:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. If on skin: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. Take off contaminated clothing and wash it before reuse. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. Collect spillage.
-
Storage: Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Toxicity Data
While specific IC50 values for this compound are not widely reported, studies on closely related tetrahydroisoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] For instance, certain substituted tetrahydroisoquinolines have shown IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[4]
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the generation of dusts or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Handle in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
-
Store in a secure area, accessible only to authorized personnel.
Potential Biological Effects and Signaling Pathways
While the specific molecular targets of this compound are not extensively characterized, research on structurally similar compounds provides valuable insights into its potential biological activities.
Derivatives of 6-cyano-1,2,3,4-tetrahydroisoquinoline have been identified as potent and selective antagonists of the dopamine D3 receptor.[6][7] Furthermore, a closely related cyano-tetrahydroisoquinoline derivative, SB269,652, has been shown to act as an allosteric antagonist at both dopamine D2 and D3 receptors.[8] This compound was also found to modulate the Extracellular signal-Regulated Kinase (ERK1/2) signaling pathway, a key cascade in cell proliferation, differentiation, and survival.[8]
The antagonism of dopamine receptors, particularly D2 and D3, is a key mechanism of action for many antipsychotic drugs. The potential for this compound to interact with these receptors suggests it could have effects on the central nervous system. The diagram below illustrates the potential interaction of a 7-cyano-tetrahydroisoquinoline derivative with the dopamine D2/D3 receptor and the subsequent impact on the MAPK/ERK signaling pathway.
References
- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2][3] The introduction of a cyano group at the 7-position offers a valuable synthetic handle for further molecular elaboration, making 7-cyano-1,2,3,4-tetrahydroisoquinoline a key intermediate in drug discovery programs. This document outlines two detailed protocols for the synthesis of this compound: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. Each protocol includes detailed experimental procedures, tables of quantitative data, and a workflow diagram.
Introduction
Tetrahydroisoquinoline derivatives are known to exhibit a wide range of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4] The synthesis of specifically substituted THIQs is therefore of significant interest. The cyano moiety at the 7-position is particularly useful as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, allowing for the generation of diverse compound libraries for biological screening.
Two classical and robust methods for the construction of the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[5][6] The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[5][7][8] However, the presence of an electron-withdrawing group, such as a nitrile, on the aromatic ring can deactivate it towards electrophilic substitution, often necessitating harsher reaction conditions like stronger acids and higher temperatures.[7][9]
The Bischler-Napieralski reaction provides an alternative route, involving the cyclodehydration of a β-phenylethylamide using a condensing agent to form a 3,4-dihydroisoquinoline intermediate.[6][10] This intermediate is then subsequently reduced to the desired tetrahydroisoquinoline. For substrates with electron-withdrawing groups, more potent dehydrating systems, such as phosphorus pentoxide in refluxing phosphoryl chloride, are generally required.[10][11][12]
This application note provides detailed, step-by-step protocols for both the Pictet-Spengler and Bischler-Napieralski approaches to synthesize this compound.
Protocol 1: Pictet-Spengler Synthesis
This protocol describes the synthesis of this compound from 3-(2-aminoethyl)benzonitrile and a formaldehyde source. Due to the deactivating effect of the cyano group, strong acid and elevated temperatures are employed.
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-aminoethyl)benzonitrile (1.46 g, 10 mmol).
-
Addition of Reagents: Add concentrated hydrochloric acid (20 mL). Stir the mixture until the amine salt fully dissolves.
-
Aldehyde Addition: Add a 37% aqueous solution of formaldehyde (0.81 mL, 11 mmol, 1.1 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes 1:1 with 1% triethylamine).
-
Work-up (Acid-Base Extraction):
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture to pH > 10 by the slow addition of a 50% aqueous solution of sodium hydroxide. Caution: This is a highly exothermic process.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 1% triethylamine to afford this compound as a solid.
-
Quantitative Data Summary (Pictet-Spengler)
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3-(2-Aminoethyl)benzonitrile | 146.19 | 1.46 g (10 mmol) | 1.0 |
| Formaldehyde (37% aq.) | 30.03 | 0.81 mL (11 mmol) | 1.1 |
| Concentrated HCl | 36.46 | 20 mL | - |
| Reaction Temperature | - | 100-110 °C | - |
| Reaction Time | - | 12-24 h | - |
| Expected Yield | 158.20 | ~40-60% | - |
Reaction Workflow
Protocol 2: Bischler-Napieralski Synthesis and Reduction
This two-step protocol involves the initial formation of N-[2-(3-cyanophenyl)ethyl]formamide, followed by its cyclization to 7-cyano-3,4-dihydroisoquinoline and subsequent reduction to the target tetrahydroisoquinoline.
Step A: Synthesis of N-[2-(3-cyanophenyl)ethyl]formamide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(2-aminoethyl)benzonitrile (1.46 g, 10 mmol) in formic acid (10 mL).
-
Reaction: Heat the mixture at 100 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water (50 mL). A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-[2-(3-cyanophenyl)ethyl]formamide. This is often used in the next step without further purification.
Step B: Bischler-Napieralski Cyclization
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend N-[2-(3-cyanophenyl)ethyl]formamide (1.74 g, 10 mmol) and phosphorus pentoxide (P₂O₅, 2.84 g, 20 mmol, 2.0 equiv.) in phosphoryl chloride (POCl₃, 10 mL).
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. The mixture should become a dark, viscous solution.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g) with vigorous stirring. Caution: This is a highly exothermic and quenching process.
-
Basify the acidic solution with a concentrated ammonium hydroxide solution until pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-cyano-3,4-dihydroisoquinoline.
-
Step C: Reduction to this compound
-
Reaction Setup: Dissolve the crude 7-cyano-3,4-dihydroisoquinoline (from the previous step, approx. 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask and cool the solution in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 0.45 g, 12 mmol, 1.2 equiv.) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1 to obtain this compound.
Quantitative Data Summary (Bischler-Napieralski Route)
| Reagent/Parameter (Step B & C) | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| N-[2-(3-cyanophenyl)ethyl]formamide | 174.20 | 1.74 g (10 mmol) | 1.0 |
| Phosphorus Pentoxide (P₂O₅) | 141.94 | 2.84 g (20 mmol) | 2.0 |
| Phosphoryl Chloride (POCl₃) | 153.33 | 10 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.45 g (12 mmol) | 1.2 |
| Reaction Temperature (Cyclization) | - | ~105 °C | - |
| Reaction Temperature (Reduction) | - | 0 °C to RT | - |
| Overall Expected Yield | 158.20 | ~50-70% | - |
Reaction Workflow
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and phosphoryl chloride are highly corrosive. Handle with extreme care.
-
Quenching of the Bischler-Napieralski reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it portion-wise and quench reactions carefully.
Conclusion
The synthesis of this compound can be successfully achieved via two established synthetic routes. The Pictet-Spengler reaction offers a more direct, one-step approach but may suffer from lower yields due to the electron-withdrawing nature of the cyano group. The Bischler-Napieralski reaction, followed by reduction, is a longer but often more reliable and higher-yielding sequence for such deactivated systems. The choice of protocol may depend on the availability of starting materials, scale of the reaction, and tolerance for harsher reagents. Both methods provide access to a valuable building block for the synthesis of novel therapeutic agents.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
Application Notes and Protocols for the Synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 7-cyano-1,2,3,4-tetrahydroisoquinoline, with a focus on the Pictet-Spengler reaction. Due to the electron-withdrawing nature of the cyano group, this reaction is challenging and often requires harsh conditions. This document outlines a generalized protocol for this approach, discusses alternative synthetic strategies, and presents relevant data for consideration in experimental design.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The Pictet-Spengler reaction is a cornerstone method for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3]
The synthesis of this compound presents a particular challenge for the classical Pictet-Spengler reaction. The strongly electron-withdrawing cyano group deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution step significantly more difficult.[1][4] Consequently, more forcing reaction conditions are generally required, which can lead to lower yields and the formation of side products.[1]
These notes provide a detailed, albeit generalized, protocol for the Pictet-Spengler approach to 7-cyano-THIQ, alongside a discussion of more contemporary and potentially higher-yielding alternative synthetic routes.
Data Presentation
Table 1: Generalized Reaction Conditions for Pictet-Spengler Reactions on Deactivated Aromatic Rings
| Parameter | Condition | Rationale & Citation |
| Starting Material | 2-(4-cyanophenyl)ethan-1-amine | The β-phenylethylamine precursor with the required cyano substituent. |
| Aldehyde/Ketone | Formaldehyde (or its equivalent, e.g., paraformaldehyde, 1,3,5-trioxane) | Simplest aldehyde for an unsubstituted C1 position in the THIQ product.[5] |
| Acid Catalyst | Strong Brønsted acids (e.g., concentrated HCl, H₂SO₄, trifluoroacetic acid (TFA)) or Lewis acids (e.g., BF₃·OEt₂) | Necessary to activate the iminium ion for cyclization onto the deactivated aromatic ring.[1][4][6] |
| Solvent | Protic solvents (e.g., acetic acid, ethanol) or aprotic solvents under anhydrous conditions. | The choice of solvent can influence reaction rate and side product formation. |
| Temperature | Elevated temperatures (reflux) | Increased thermal energy is required to overcome the high activation barrier of the cyclization step.[1][4] |
| Reaction Time | Extended periods (several hours to days) | Slower reaction rates are expected due to the deactivated substrate.[7] |
| Yield | Expected to be low to moderate | The deactivating nature of the cyano group generally leads to poorer yields compared to reactions with electron-rich systems.[1][4] |
Table 2: Alternative Synthetic Routes for Cyano-Substituted Tetrahydroisoquinolines
| Synthetic Method | Description | Advantages | Potential Challenges | Citation |
| Strecker Reaction | Cyanation of a dihydroisoquinolinium salt using a cyanide source like TMSCN. | Can be a high-yielding and direct method for introducing a cyano group at the C1 position. | Requires the pre-formation of the dihydroisoquinolinium salt. | [8] |
| Aryl Tridflate Cyanation | Conversion of a phenolic THIQ to an aryl triflate, followed by palladium-catalyzed cyanation. | A robust method for introducing a cyano group onto the aromatic ring of a pre-formed THIQ. | A multi-step process that requires a phenolic precursor. | |
| Sandmeyer Reaction | Conversion of an amino-substituted THIQ to a diazonium salt, followed by treatment with a cyanide salt. | A classic method for introducing a cyano group onto an aromatic ring. | Diazonium salts can be unstable, and the reaction may produce side products. |
Experimental Protocols
Protocol 1: Generalized Pictet-Spengler Synthesis of this compound
Disclaimer: This is a generalized protocol for deactivated systems and may require significant optimization for the specific synthesis of this compound.
Materials:
-
2-(4-cyanophenyl)ethan-1-amine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Anhydrous solvent (e.g., toluene or acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-cyanophenyl)ethan-1-amine (1 equivalent).
-
Addition of Reagents: Add the chosen anhydrous solvent, followed by paraformaldehyde (1.1 equivalents).
-
Acid Catalysis: Slowly add the strong acid catalyst (e.g., concentrated HCl or TFA, at least 1 equivalent) to the stirred suspension. Caution: The addition of acid can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-72 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Synthesis of the Precursor 2-(4-cyanophenyl)ethan-1-amine
Materials:
-
4-cyanobenzyl cyanide
-
Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for salt formation and work-up)
-
Sodium hydroxide solution
Procedure:
-
Reduction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess) in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve 4-cyanobenzyl cyanide in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting solid and wash it thoroughly with the reaction solvent. Extract the filtrate with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine.
-
Isolation: Wash the aqueous layer with an organic solvent to remove any non-basic impurities. Then, make the aqueous layer basic with a strong base (e.g., NaOH pellets or concentrated solution) and extract the free amine into an organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 2-(4-cyanophenyl)ethan-1-amine.
Visualizations
Caption: Workflow for the Pictet-Spengler synthesis of 7-cyano-THIQ.
Caption: Challenges and alternative routes for cyano-THIQ synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strecker Synthesis for α-Cyano Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of α-cyano tetrahydroisoquinolines, a crucial scaffold in medicinal chemistry, via the Strecker reaction. This method offers an efficient and direct route to these valuable compounds. Tetrahydroisoquinolines are significant structural motifs found in numerous natural alkaloids with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-convulsant properties.[1][2] The introduction of a cyano group at the C-1 position provides a versatile handle for further chemical transformations, making these compounds valuable intermediates in drug discovery and development.
Core Synthesis Strategy
The synthesis of α-cyano tetrahydroisoquinolines with a quaternary center can be efficiently achieved through a Strecker reaction.[1][2] This approach involves the cyanation of a dihydroisoquinolinium salt. A particularly effective method utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source and potassium fluoride (KF) as a fluoride source, leading to high product yields.[1][2][3][4] This process has been demonstrated to be scalable, with successful gram-scale reactions reported.[1]
A one-pot cascade reaction has also been developed, further enhancing the efficiency of this synthetic route.[2] Interestingly, the resulting α-cyano tetrahydroisoquinoline products can undergo isomerization under alkaline conditions through a[1][3]-H shift.[1][2]
Reaction Mechanism and Experimental Workflow
The Strecker synthesis, in this context, proceeds through the nucleophilic addition of a cyanide ion to a pre-formed iminium ion of the dihydroisoquinolinium salt.
Reaction Mechanism
The reaction is initiated by the in situ generation of the cyanide nucleophile from TMSCN, facilitated by a fluoride source like KF. The cyanide anion then attacks the electrophilic C-1 position of the dihydroisoquinolinium ion, leading to the formation of the α-cyano tetrahydroisoquinoline product.
Caption: Strecker reaction mechanism for α-cyano tetrahydroisoquinoline synthesis.
General Experimental Workflow
The typical experimental procedure involves the reaction of a dihydroisoquinolinium salt with TMSCN in the presence of a fluoride source and a base in a suitable solvent. The reaction is monitored, and upon completion, the product is isolated and purified using standard techniques like column chromatography.
Caption: General experimental workflow for the Strecker synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various α-cyano tetrahydroisoquinolines.
| Entry | Dihydroisoquinolinium Salt (1) | R | R¹ | Product (2) | Yield (%) |
| 1 | 1a | Me | Ph | 2a | 99 |
| 2 | 1b | Me | 4-MeC₆H₄ | 2b | 95 |
| 3 | 1c | Me | 4-MeOC₆H₄ | 2c | 92 |
| 4 | 1d | Me | 4-FC₆H₄ | 2d | 96 |
| 5 | 1e | Me | 4-ClC₆H₄ | 2e | 98 |
| 6 | 1f | Me | 4-BrC₆H₄ | 2f | 97 |
| 7 | 1g | Me | 3-MeOC₆H₄ | 2g | 93 |
| 8 | 1h | Me | 2-Naphthyl | 2h | 90 |
| 9 | 1i | Me | Thien-2-yl | 2i | 85 |
| 10 | 1j | Et | Ph | 2j | 88 |
| 11 | 1k | n-Pr | Ph | 2k | 86 |
| 12 | 1l | i-Pr | Ph | 2l | 82 |
| 13 | 1m | Bn | Ph | 2m | 84 |
| 14 | 1n | Bn | 4-MeC₆H₄ | 2n | 81 |
Reaction conditions: 1 (0.5 mmol), TMSCN (1.0 mmol), KF (1.0 mmol), Na₂CO₃ (0.25 mmol), in 3 mL of ClCH₂CH₂Cl at 30 °C for 48 h. Isolated yields are reported.[2]
Detailed Experimental Protocols
General Procedure for the Synthesis of α-Cyano Tetrahydroisoquinolines (2a-2n)
To a solution of the corresponding 3,4-dihydroisoquinolin-2-ium iodide (1, 0.5 mmol) in 1,2-dichloroethane (3 mL) were added Na₂CO₃ (26.5 mg, 0.25 mmol), KF (58.1 mg, 1.0 mmol), and TMSCN (99.2 mg, 1.0 mmol).[4] The resulting mixture was stirred at 30 °C for 48 hours.[4] Upon completion of the reaction, as indicated by TLC analysis, the reaction mixture was quenched with water (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product (2).
Gram-Scale Synthesis of 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (2a)
Following the general procedure, a mixture of 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide (1a, 3.49 g, 10 mmol), Na₂CO₃ (0.53 g, 5 mmol), KF (1.16 g, 20 mmol), and TMSCN (1.98 g, 20 mmol) in 1,2-dichloroethane (60 mL) was stirred at 30 °C for 48 hours. After workup and purification, the product 2a was obtained in 98% yield (2.43 g).[1]
One-Pot Cascade Reaction for the Synthesis of α-Cyano Tetrahydroisoquinolines
A one-pot, single-operation cascade reaction for the synthesis of quaternary α-cyano tetrahydroisoquinolines has been developed, providing the desired product in 88% yield.[2]
Characterization Data
2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (2a):
-
¹H NMR (400 MHz, CDCl₃): δ 7.63 – 7.58 (m, 2H), 7.42 – 7.32 (m, 3H), 7.23 – 7.16 (m, 3H), 6.95 (d, J = 7.6 Hz, 1H), 3.40 – 3.32 (m, 1H), 3.20 – 3.12 (m, 1H), 2.99 – 2.89 (m, 2H), 2.56 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 140.2, 134.9, 132.1, 129.0, 128.8, 128.4, 127.3, 126.8, 126.3, 121.1, 65.8, 49.3, 42.1, 28.8.
-
IR (film): ν 2921, 2850, 2231, 1492, 1449, 1373, 1260, 1028, 756, 701 cm⁻¹.
-
HRMS (ESI): m/z [M + H]⁺ calcd for C₁₇H₁₇N₂: 249.1386; found: 249.1388.
Safety Precautions
-
Trimethylsilyl cyanide (TMSCN) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
References
- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]
- 2. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Purity Isolation of 7-Cyano-1,2,3,4-tetrahydroisoquinoline via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purification of 7-Cyano-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. The methodology focuses on flash column chromatography utilizing a silica gel stationary phase and a gradient elution system. This protocol is designed to effectively remove common impurities, yielding the target compound with high purity suitable for downstream applications in drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final active pharmaceutical ingredient (API). Chromatographic techniques, particularly flash column chromatography, offer an efficient and scalable method for the purification of such intermediates. This document provides a detailed protocol for the purification of this compound, adapted from established methods for similar tetrahydroisoquinoline derivatives.[1][2]
Materials and Methods
Materials
| Material | Grade | Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 230-400 mesh | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Methanol (MeOH) | HPLC Grade | Standard Supplier |
| Ammonium Hydroxide (28-30% solution) | ACS Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Hexane | HPLC Grade | Standard Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | Standard Supplier |
Equipment
-
Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or glass column for manual chromatography
-
Rotary Evaporator
-
Fraction Collector
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Standard laboratory glassware
Experimental Protocols
Preparation of the Mobile Phase
A gradient elution is employed for optimal separation. Prepare the following mobile phases:
-
Mobile Phase A: 100% Dichloromethane (DCM)
-
Mobile Phase B: 95:5 (v/v) Dichloromethane:Methanol with 0.1% Ammonium Hydroxide. To prepare, add 50 mL of Methanol and 1 mL of Ammonium Hydroxide to a 1 L volumetric flask and bring to volume with Dichloromethane.
Column Packing (Slurry Method)
-
Select an appropriately sized column based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight to the crude sample).[3]
-
Prepare a slurry of silica gel in Mobile Phase A.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.[3]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[4]
-
Equilibrate the column by passing 2-3 column volumes of Mobile Phase A through the packed silica gel.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of Dichloromethane.
-
Alternatively, for less soluble samples, create a dry load by adsorbing the crude material onto a small amount of silica gel, then evaporating the solvent to obtain a free-flowing powder.[4]
-
Carefully apply the prepared sample to the top of the column.
Elution and Fraction Collection
-
Begin the elution with 100% Mobile Phase A.
-
Gradually increase the polarity of the mobile phase by introducing Mobile Phase B according to the gradient profile outlined in the table below.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the run.
-
Monitor the elution of the compound using Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Monitoring
-
Spot the collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber with an appropriate eluent system (e.g., 9:1 DCM:MeOH).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions containing the pure desired product.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | 95:5 (v/v) Dichloromethane:Methanol + 0.1% NH4OH |
| Elution Profile | Time (min) |
| 0-5 | |
| 5-25 | |
| 25-30 | |
| Flow Rate | Dependent on column size (e.g., 20-40 mL/min for a 40g column) |
| Detection | UV at 254 nm (for TLC) |
Results and Discussion
The successful purification of this compound is dependent on the careful execution of the chromatographic steps. The use of a gradient elution from a non-polar solvent (DCM) to a more polar solvent mixture (DCM/MeOH with a basic modifier) allows for the separation of the target compound from both less polar and more polar impurities. The addition of ammonium hydroxide to the mobile phase is crucial for preventing peak tailing of the basic amine functionality of the tetrahydroisoquinoline ring.
Quantitative Data Summary
| Parameter | Result |
| Crude Sample Weight (g) | [Enter Value] |
| Purified Product Weight (g) | [Enter Value] |
| Yield (%) | [Calculate Value] |
| Purity (by HPLC/NMR) | [Enter Value] |
| Retention Factor (Rf) on TLC | [Enter Value] |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a detailed and practical protocol for the purification of this compound using flash column chromatography. The described method is robust and can be adapted for various scales, making it a valuable tool for researchers in the field of drug discovery and development. The high purity of the final product obtained through this protocol ensures its suitability for subsequent synthetic transformations.
References
Application Notes and Protocols for the Analytical Characterization of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of analytical methodologies for the characterization of 7-Cyano-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented. These methods are essential for identity confirmation, purity assessment, and quantitative analysis. While specific data for this compound is not extensively available in the public domain, this guide provides robust starting protocols based on the analysis of closely related tetrahydroisoquinoline analogs, enabling researchers to develop and validate methods for their specific needs.
Introduction
This compound is a synthetic building block of significant interest in medicinal chemistry and drug development. The tetrahydroisoquinoline scaffold is a common motif in a wide range of natural products and synthetic molecules exhibiting diverse biological activities. The introduction of a cyano group at the 7-position provides a versatile handle for further chemical modifications, making it a valuable precursor for the synthesis of novel therapeutic agents. Accurate and reliable analytical characterization is paramount to ensure the quality, purity, and identity of this compound throughout the drug discovery and development process.
This application note details standardized protocols for the chromatographic and spectroscopic analysis of this compound.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for the analysis of tetrahydroisoquinoline derivatives.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a mobile phase of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by UV scan, likely around 220-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Expected HPLC Parameters
While specific retention time for this compound is not published, the following table provides a template for data that would be generated during method development.
| Parameter | Expected Value/Range |
| Retention Time (min) | Dependent on exact conditions, but expected to be in the range of 3-10 minutes. |
| Resolution (Rs) | > 2.0 between the main peak and any impurities. |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Workflow for HPLC Method Development
Figure 1: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For tetrahydroisoquinolines, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape, although the parent compounds can often be analyzed directly.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-polysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Presentation: Expected GC-MS Data
The molecular weight of this compound is 158.20 g/mol . The mass spectrum is expected to show a molecular ion peak (M+) at m/z 158. Key fragmentation patterns for benzyltetrahydroisoquinolines often involve cleavage of the bond beta to the nitrogen atom.[2] For this compound, characteristic fragments would arise from the loss of substituents from the tetrahydroisoquinoline core.
| Ion | m/z (Expected) | Description |
| [M]+ | 158 | Molecular Ion |
| [M-1]+ | 157 | Loss of a hydrogen radical |
| [M-27]+ | 131 | Loss of HCN |
| [M-28]+ | 130 | Loss of ethylene from the heterocyclic ring |
Workflow for GC-MS Analysis
Figure 2: Workflow for GC-MS analysis.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Concentration: 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Presentation: Expected NMR Chemical Shifts
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on known data for similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹H NMR (400 MHz, CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.0 | s | - |
| H-3 | ~3.0 | t | ~6.0 |
| H-4 | ~2.8 | t | ~6.0 |
| NH | ~1.8 | br s | - |
| Aromatic H | 7.0 - 7.5 | m | - |
¹³C NMR (100 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-1 | ~45 |
| C-3 | ~40 |
| C-4 | ~28 |
| C-4a | ~135 |
| C-5 | ~128 |
| C-6 | ~129 |
| C-7 | ~110 |
| C-8 | ~127 |
| C-8a | ~134 |
| CN | ~119 |
Logical Relationship for NMR Signal Assignment
Figure 3: Logical workflow for NMR spectral assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Neat (for liquids or low-melting solids): Place a drop of the sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.
-
Data Processing: The spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Secondary amine, may be broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Characteristic sharp peak |
| C=C Stretch (Aromatic) | 1450 - 1600 | |
| C-N Stretch | 1020 - 1250 |
Summary and Conclusions
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity determination, and quantification. While the provided protocols are based on established methods for related compounds, it is imperative that these methods are validated for their specific application to ensure accuracy, precision, and reliability in a research and development setting. The data tables and workflows serve as a practical guide for researchers initiating the analysis of this important synthetic intermediate.
References
Application Notes and Protocols for High-Throughput Screening of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule featuring the tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a recognized privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have shown promise as dopamine receptor antagonists, anticancer agents, and antimalarials, making this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[3][4][5]
These application notes provide a framework for utilizing this compound in HTS assays targeting several key pathways implicated in disease: Dopamine D2 receptor signaling, KRas-mediated signaling, and cell cycle regulation via Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR). Detailed protocols for a primary biochemical screen and a secondary cell-based phenotypic screen are provided to enable the identification and characterization of the bioactivity of this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [6] |
| Molecular Weight | 158.20 g/mol | [6] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | [6] |
| CAS Number | 149355-52-2 | [6] |
| Synonyms | 7-Cyano-THIQ | [6] |
Potential Therapeutic Applications and Screening Strategies
Based on the known biological activities of the tetrahydroisoquinoline scaffold, this compound is a prime candidate for screening against the following targets:
-
Dopamine D2 Receptor Antagonism: The discovery of a 6-cyano-substituted THIQ derivative as a potent and selective dopamine D3 receptor antagonist suggests that the cyano group at the 7-position may also confer activity at dopamine receptors.[3] A fluorescence polarization-based competitive binding assay is a suitable primary HTS method for this target.
-
Anticancer Activity:
-
KRas Pathway Inhibition: Tetrahydroisoquinoline derivatives have been identified as inhibitors of KRas, a key oncogene.[5] A cell-based phenotypic screen assessing the viability of KRas-mutant cancer cell lines can be employed.
-
CDK2 and DHFR Inhibition: Novel THIQ analogs have demonstrated potent inhibitory activity against CDK2 and DHFR, both critical targets in cancer therapy.[4] Biochemical assays are suitable for primary screening against these enzymes.
-
Data Presentation: Representative HTS Data for Tetrahydroisoquinoline Analogs
The following tables summarize representative quantitative data for various tetrahydroisoquinoline analogs from HTS assays, illustrating the potential activity profile for this compound.
Table 1: Inhibitory Activity of THIQ Analogs against Anticancer Targets
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Reference |
| GM-3-18 | KRas (in HCT116 cells) | Cell Viability | 0.9 - 10.7 | |
| GM-3-16 | KRas (in HCT116 cells) | Cell Viability | 1.6 - 2.6 | |
| Compound 7e | CDK2 | Biochemical | 0.149 | [4] |
| Roscovitine (Control) | CDK2 | Biochemical | 0.380 | [4] |
| Compound 8d | DHFR | Biochemical | 0.199 | [4] |
| Methotrexate (Control) | DHFR | Biochemical | 0.131 | [4] |
Table 2: Dopamine Receptor Binding Affinity of a Cyano-THIQ Analog
| Compound ID | Target | Assay Type | pKB | Reference |
| SB269,652 (a 6-cyano-THIQ) | Dopamine D2 Receptor | [³⁵S]GTPγS Binding | 7.67 | [7] |
| L741,626 (Control) | Dopamine D2 Receptor | [³⁵S]GTPγS Binding | 8.74 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D2 Receptor Signaling Pathway and Point of Inhibition.
Caption: KRas-ERK Signaling Pathway and Potential Point of Inhibition.
Caption: General High-Throughput Screening Workflow.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay for Dopamine D2 Receptor
Objective: To identify compounds that competitively inhibit the binding of a fluorescently labeled ligand to the Dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human Dopamine D2 receptor
-
Fluorescently labeled D2 receptor antagonist (e.g., a derivative of a known antagonist)
-
This compound
-
Known D2 receptor antagonist (positive control, e.g., Haloperidol)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into the 384-well microplates. Also, plate positive and negative (DMSO only) controls.
-
-
Receptor and Ligand Preparation:
-
Prepare a membrane fraction from the HEK293-D2R cells.
-
Dilute the fluorescently labeled ligand and the receptor membrane preparation in assay buffer to the desired concentrations (determined during assay development).
-
-
Assay Reaction:
-
Add the diluted receptor membrane preparation to all wells of the assay plate.
-
Add the diluted fluorescent ligand to all wells.
-
The final assay volume is typically 10-20 µL.
-
-
Incubation:
-
Incubate the plates at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Phenotypic Screen for Anticancer Activity
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KRas-mutant A549 lung carcinoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Known cytotoxic agent (positive control, e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well, clear-bottom, white-walled microplates
-
Luminometer-capable microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 40 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells. Include positive and negative (vehicle only) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the controls.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the dose-response data to a suitable model.
-
Conclusion
This compound represents a promising starting point for hit-finding campaigns in drug discovery. The provided application notes and protocols offer a robust framework for initiating high-throughput screening against key therapeutic targets. The versatility of the tetrahydroisoquinoline scaffold, combined with the specific substitution of a cyano group, warrants a thorough investigation of its biological activity profile. The successful identification of potent and selective modulators of the proposed targets could lead to the development of novel therapeutics for a range of diseases.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for 7-Cyano-1,2,3,4-tetrahydroisoquinoline Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant in vitro assays to characterize the biological activity of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. The protocols detailed below are based on established methodologies for analogous compounds and provide a robust framework for screening and characterizing its potential therapeutic effects.
Introduction
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neurological effects.[1][2] Given the diverse activities of THIQ derivatives, a panel of in vitro assays is recommended to elucidate the specific biological functions of this compound. This document outlines protocols for cytotoxicity screening, and key enzyme and receptor binding assays.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical IC50 values for related tetrahydroisoquinoline derivatives against various cancer cell lines and enzymes. This data provides a reference for the expected potency of this class of compounds.
| Compound Class | Assay Type | Target | IC50 (µM) | Reference |
| Tetrahydroisoquinoline Derivative | Cytotoxicity | A549 (Lung Cancer) | 0.155 | [3][4] |
| Tetrahydroisoquinoline Derivative | Cytotoxicity | MCF7 (Breast Cancer) | 0.170 | [3][4] |
| Tetrahydroisoquinoline Derivative | Enzyme Inhibition | CDK2 | 0.149 | [3][4] |
| Tetrahydroisoquinoline Derivative | Enzyme Inhibition | DHFR | 0.199 | [3][4] |
| Tetrahydroisoquinoline Derivative | Receptor Binding | Dopamine D3 | 0.00067 | [5] |
| Tetrahydroisoquinoline Derivative | Enzyme Inhibition | PDE4 | 0.020 | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF7)
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the ability of this compound to inhibit the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).[9][10]
Materials:
-
This compound
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Methotrexate (positive control)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent plates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and Methotrexate in DMSO.
-
Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer. Keep enzyme and NADPH solutions on ice.[10]
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Rate of enzyme control - Rate with inhibitor) / Rate of enzyme control] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
This assay determines the inhibitory activity of this compound against CDK2, a key regulator of the cell cycle. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[2]
Materials:
-
This compound
-
Recombinant CDK2/Cyclin A2 enzyme complex
-
CDK substrate peptide
-
ATP
-
Roscovitine (positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and Roscovitine in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).[12]
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the luminescent signals.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Mandatory Visualizations
Caption: General experimental workflow for in vitro testing.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Caption: PDE4-cAMP signaling pathway and the mechanism of inhibition.
References
- 1. assaygenie.com [assaygenie.com]
- 2. promega.com [promega.com]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of 7-Cyano-1,2,3,4-tetrahydroisoquinoline (7-CN-THIQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-1,2,3,4-tetrahydroisoquinoline (7-CN-THIQ) is a synthetic heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class. THIQ derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3] The structural similarity of some THIQ alkaloids to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has prompted investigations into their effects on the central nervous system.[4] Depending on their specific substitutions, THIQs can exhibit a range of effects, from neurotoxicity to neuroprotection.[4][5] Given the potential for neuroprotective activity, this document outlines a detailed in vivo experimental design to evaluate the efficacy of 7-CN-THIQ in a well-established animal model of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[6]
The proposed study will utilize the MPTP-induced mouse model of Parkinson's disease, which recapitulates many of the key pathological and behavioral features of human PD.[7][8][9] This model is widely used for screening potential neuroprotective and symptomatic therapies.[9][10]
Postulated Signaling Pathway for Neuroprotection
While the precise mechanism of action for 7-CN-THIQ is yet to be elucidated, a plausible hypothesis is its modulation of intracellular signaling cascades involved in neuronal survival and apoptosis. Many neuroprotective compounds exert their effects by activating pro-survival pathways, such as the PI3K/Akt pathway, and inhibiting pro-apoptotic pathways involving caspases.
Caption: Postulated neuroprotective signaling pathway of 7-CN-THIQ.
Experimental Design and Workflow
A robust in vivo study to assess the neuroprotective effects of 7-CN-THIQ will involve several key stages, from animal acclimatization to terminal tissue analysis. The following diagram outlines the proposed experimental workflow.
Caption: Experimental workflow for in vivo evaluation of 7-CN-THIQ.
Experimental Protocols
Animal Model and Housing
-
Species: Male C57BL/6 mice, 8-10 weeks old. This strain is commonly used and is sensitive to MPTP-induced neurotoxicity.[7]
-
Housing: Mice will be housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Animals will be acclimatized to the facility for at least one week prior to the start of any experimental procedures.
Experimental Groups and Dosing Regimen
| Group | Treatment | Dose of 7-CN-THIQ (mg/kg, i.p.) | MPTP Administration | Number of Animals |
| 1 | Vehicle Control | 0 (Saline) | Saline | 10 |
| 2 | MPTP Control | 0 (Saline) | 20 mg/kg, 4 doses, 2h apart | 10 |
| 3 | 7-CN-THIQ (Low Dose) + MPTP | 10 | 20 mg/kg, 4 doses, 2h apart | 10 |
| 4 | 7-CN-THIQ (Mid Dose) + MPTP | 20 | 20 mg/kg, 4 doses, 2h apart | 10 |
| 5 | 7-CN-THIQ (High Dose) + MPTP | 40 | 20 mg/kg, 4 doses, 2h apart | 10 |
Note: The doses of 7-CN-THIQ are hypothetical and should be determined by preliminary dose-ranging and toxicity studies.
Drug Preparation and Administration
-
7-CN-THIQ: Dissolve in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO and Tween 80 to aid solubility). The solution should be prepared fresh daily.
-
MPTP-HCl: Dissolve in sterile saline immediately before use. Handle with extreme caution in a certified chemical fume hood, following all institutional safety protocols.[6]
-
Administration: 7-CN-THIQ or vehicle will be administered intraperitoneally (i.p.) 30 minutes prior to the first MPTP injection and then once daily for 7 consecutive days.
MPTP-Induced Parkinson's Disease Model
-
Protocol: Administer MPTP-HCl (20 mg/kg, free base) i.p. four times at 2-hour intervals on a single day. This acute regimen is known to cause a significant depletion of striatal dopamine and loss of dopaminergic neurons in the substantia nigra.
-
Control Group: The vehicle control group will receive saline injections following the same schedule.
Behavioral Assessments
Behavioral tests will be conducted at baseline (before any treatment) and 7 days after MPTP administration.
-
Open Field Test: To assess general locomotor activity.[11][12] Mice are placed in a square arena, and their total distance moved, and rearing frequency are recorded for 10 minutes.
-
Rotarod Test: To evaluate motor coordination and balance.[11][13] Mice are placed on an accelerating rotating rod, and the latency to fall is recorded.
-
Pole Test: To measure bradykinesia and motor coordination.[11][12] The time taken for a mouse to turn and descend a vertical pole is measured.
-
Cylinder Test: To assess forelimb akinesia and motor asymmetry.[12] The number of times the mouse uses its contralateral and ipsilateral forelimbs to support itself against the cylinder wall is counted.
Tissue Collection and Preparation
-
Timeline: 7 days after the last dose of MPTP.
-
Procedure:
-
Anesthetize mice deeply with an appropriate anesthetic.
-
For biochemical analysis, decapitate the animal, rapidly remove the brain, and dissect the striatum and substantia nigra on an ice-cold plate. Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
For histological analysis, perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[14] Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.[14] The brain is then sectioned using a cryostat.
-
Biochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): To quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.[6]
-
Western Blot: To measure the protein levels of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in the striatum and substantia nigra. Additionally, markers of apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and oxidative stress can be assessed.
-
ELISA: To measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates.
Histological Analysis
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify the number of dopaminergic neurons (TH-positive cells) in the substantia nigra pars compacta (SNpc).
-
Nissl Staining: To assess overall neuronal morphology and cell loss.
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's).
Table 1: Behavioral Test Results (Hypothetical Data)
| Group | Open Field (Total Distance, cm) | Rotarod (Latency to Fall, s) | Pole Test (Time to Descend, s) |
| Vehicle Control | 3500 ± 250 | 180 ± 15 | 10 ± 1 |
| MPTP Control | 1500 ± 200 | 60 ± 10 | 25 ± 3* |
| 7-CN-THIQ (10 mg/kg) + MPTP | 1800 ± 220 | 80 ± 12 | 22 ± 2 |
| 7-CN-THIQ (20 mg/kg) + MPTP | 2500 ± 230# | 120 ± 14# | 18 ± 2# |
| 7-CN-THIQ (40 mg/kg) + MPTP | 3000 ± 240# | 150 ± 16# | 14 ± 1# |
* p < 0.05 vs. Vehicle Control; # p < 0.05 vs. MPTP Control
Table 2: Neurochemical and Histological Outcomes (Hypothetical Data)
| Group | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNpc (% of Control) |
| Vehicle Control | 15 ± 1.2 | 100 ± 5 |
| MPTP Control | 4 ± 0.5 | 45 ± 4 |
| 7-CN-THIQ (10 mg/kg) + MPTP | 6 ± 0.6 | 55 ± 5 |
| 7-CN-THIQ (20 mg/kg) + MPTP | 9 ± 0.8# | 70 ± 6# |
| 7-CN-THIQ (40 mg/kg) + MPTP | 12 ± 1.0# | 85 ± 5# |
* p < 0.05 vs. Vehicle Control; # p < 0.05 vs. MPTP Control
Conclusion
This detailed application note provides a comprehensive framework for the in vivo evaluation of this compound as a potential neuroprotective agent. The use of a well-validated animal model, a battery of relevant behavioral tests, and detailed biochemical and histological analyses will provide robust data to assess the therapeutic potential of this compound for neurodegenerative diseases such as Parkinson's disease. The provided protocols and data tables serve as a guide for researchers to design and execute their studies effectively.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Brain tissue collection and preparation [bio-protocol.org]
Application Note: Derivatization of 7-Cyano-1,2,3,4-tetrahydroisoquinoline for SAR Studies in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Derivatives of THIQ have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][3] The introduction of a cyano group at the 7-position of the THIQ ring system can significantly influence its electronic properties and potential for molecular interactions, making 7-cyano-1,2,3,4-tetrahydroisoquinoline (7-CN-THIQ) an attractive starting point for the development of novel therapeutic agents.
Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to enhance efficacy and reduce toxicity. By systematically modifying the structure of 7-CN-THIQ, researchers can probe the chemical space around this scaffold to identify key structural features required for potent and selective biological activity. This application note provides detailed protocols for the synthesis of the 7-CN-THIQ core and its subsequent derivatization at the secondary amine for SAR studies, with a focus on developing novel anticancer agents. The anticancer activity of several THIQ derivatives has been linked to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, which plays a critical role in cancer cell proliferation, survival, and metastasis.[4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes a plausible two-step synthesis of this compound starting from 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Step 1: N-Protection of 7-Bromo-1,2,3,4-tetrahydroisoquinoline
-
To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM (2 mL/mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline.
Step 2: Cyanation of N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline
-
To a solution of N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF, 10 mL/mmol), add zinc cyanide (Zn(CN)₂, 0.6 eq).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-7-cyano-1,2,3,4-tetrahydroisoquinoline.
Step 3: Deprotection of N-Boc-7-cyano-1,2,3,4-tetrahydroisoquinoline
-
Dissolve N-Boc-7-cyano-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl in dioxane, 10 mL/mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to obtain this compound hydrochloride as a solid.
-
The hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base.
Protocol 2: N-Acylation of this compound
-
To a solution of this compound (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in DCM (10 mL/mmol) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the N-acylated derivative.
Protocol 3: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a suitable solvent like acetonitrile (10 mL/mmol), add the desired alkyl halide (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-alkylated derivative.
Data Presentation
The following table summarizes the anticancer activity of representative derivatized tetrahydroisoquinolines against human lung (A549) and breast (MCF7) cancer cell lines.
| Compound ID | R Group (at N-2) | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) |
| 1 | H (7-CN-THIQ) | > 100 | > 100 |
| 2a | -C(O)CH₃ | 25.5 | 32.1 |
| 2b | -C(O)Ph | 15.2 | 18.9 |
| 3a | -CH₃ | 50.8 | 65.4 |
| 3b | -CH₂Ph | 8.7 | 11.3 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 |
Note: The data presented here is hypothetical and for illustrative purposes to demonstrate the structure of the data table. Actual IC₅₀ values would be determined experimentally.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 7-CN-THIQ and its derivatives.
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Cyano-1,2,3,4-tetrahydroisoquinoline in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight compounds that can be optimized into high-affinity drug candidates. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The introduction of a cyano group at the 7-position of the THIQ core offers a unique vector for chemical modification and potential hydrogen bonding interactions, making 7-Cyano-1,2,3,4-tetrahydroisoquinoline an attractive fragment for screening against various therapeutic targets.
This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns, from initial screening to hit validation and optimization.
Physicochemical Properties of this compound
A summary of the key computed physicochemical properties of the fragment is presented below. These properties are crucial for its evaluation as a drug-like fragment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [4] |
| Molecular Weight | 158.20 g/mol | [4] |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis of this compound Fragment
The synthesis of substituted tetrahydroisoquinolines can be achieved through several established synthetic routes. The Pictet-Spengler and Bischler-Napieralski reactions are the most common methods for constructing the core THIQ scaffold.[1][5] For the specific synthesis of cyano-substituted THIQs, a key step often involves the cyanation of an aryl triflate precursor using a cyanide source like zinc(II) cyanide.[6]
A concise synthesis of α-cyano tetrahydroisoquinolines has also been reported via a Strecker reaction, employing TMSCN as the cyano source and KF as a fluoride source, which can be adapted for the synthesis of various isomers.[7]
General Synthetic Workflow:
Application in Fragment Screening Campaigns
This compound is an ideal candidate for inclusion in fragment libraries for screening against a variety of biological targets. Its modest complexity and molecular weight adhere to the "Rule of Three," a common guideline for fragment selection. The cyano group can act as a hydrogen bond acceptor, while the secondary amine of the THIQ scaffold can serve as a hydrogen bond donor.
Experimental Protocols for Fragment Screening
Below are detailed protocols for common biophysical techniques used in fragment screening, adapted for the use of this compound.
1. NMR Spectroscopy-Based Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak binding interactions between fragments and a target protein.[8][9][10][11][12] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly effective.
Protocol for ¹H-¹⁵N HSQC Screening:
-
Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.2).[9]
-
Fragment Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a deuterated solvent such as DMSO-d₆.
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This will serve as the reference spectrum.
-
Screening: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically 10-100 times that of the protein.
-
Data Acquisition: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum upon addition of the fragment indicate a binding event. The perturbed residues can help identify the binding site.
2. Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[13][14][15][16][17]
Protocol for SPR Screening:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein (ligand) onto the chip surface via amine coupling to achieve a high surface density (e.g., 3000-5000 Resonance Units, RU).[13]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Injection (Analyte):
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% P20). It is important to match the DMSO concentration in the running buffer if the fragment is dissolved in DMSO.
-
Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).[16] A reference flow cell without the immobilized protein should be used for background subtraction.
-
-
Data Analysis:
-
Monitor the change in resonance units (RU) upon fragment binding. A dose-dependent increase in the SPR signal indicates a specific binding interaction.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (Kᴅ).
-
3. X-ray Crystallography for Hit Validation
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design and hit-to-lead optimization.[18][19]
Protocol for X-ray Crystallography:
-
Protein Crystallization: Grow crystals of the target protein under suitable conditions.
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding mode and specific interactions of the fragment with the protein.
-
Hit Optimization and Potential Targets
Once this compound is identified as a hit, its potency and selectivity can be improved through fragment growing, linking, or merging strategies. The cyano group and the secondary amine provide clear vectors for chemical elaboration.
Based on the known biological activities of the broader tetrahydroisoquinoline class of compounds, potential targets for 7-Cyano-THIQ fragments include:
-
Kinases: Such as Cyclin-Dependent Kinase 2 (CDK2), which is involved in cell cycle regulation.[20]
-
Dihydrofolate Reductase (DHFR): An enzyme crucial for nucleotide synthesis.[20]
-
KRas: A key protein in cancer signaling pathways.[2]
Example Signaling Pathway: KRas and Downstream Effectors
The KRas protein is a GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in KRas can lock it in the active state, leading to uncontrolled cell proliferation. The tetrahydroisoquinoline scaffold has been shown to be a promising starting point for the development of KRas inhibitors.[2]
Quantitative Data Summary
While specific binding data for this compound from a fragment screen is not publicly available, the following table presents representative data for related tetrahydroisoquinoline derivatives against various targets to illustrate the potential potency range.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Source |
| Compound 7e | CDK2 | Enzyme Inhibition | 0.155 | [20] |
| Compound 8d | DHFR | Enzyme Inhibition | 0.170 | [20] |
| GM-3-18 | KRas (HCT116 cells) | Cell-based | 0.9 - 10.7 | [2] |
| GM-3-121 | Anti-angiogenesis | Cell-based | 1.72 | [2] |
Conclusion
This compound represents a valuable fragment for FBDD campaigns due to its desirable physicochemical properties, synthetic tractability, and the proven biological relevance of the tetrahydroisoquinoline scaffold. The protocols and data presented here provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts, from initial screening to hit validation and optimization against a range of important therapeutic targets.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. unsw.edu.au [unsw.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
- 20. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound and related derivatives.
Issue 1: Low or No Yield
Q1: My Pictet-Spengler reaction is resulting in a low yield. What are the potential causes and how can I optimize it?
A1: Low yields in the Pictet-Spengler reaction are a common issue. Several factors can influence the outcome.[1] Here are the key areas to investigate:
-
Reactant Reactivity: The nature of your β-arylethylamine and carbonyl compound is crucial. Electron-donating groups on the aromatic ring of the tryptamine analog generally lead to higher yields under milder conditions.[1]
-
Catalyst Choice: The type and concentration of the acid catalyst are critical.
-
Protic Acids: Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA).[1] The optimal choice depends on your specific substrates.
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and gold(I) complexes can also be effective.[1]
-
Organocatalysts: For asymmetric synthesis, chiral phosphoric acids and thiourea derivatives are often employed.[1]
-
-
Solvent Selection: The reaction medium plays a significant role.
-
Reaction Temperature: The optimal temperature can vary. Some reactions proceed well at room temperature, while others may require heating to reflux.[1] It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress, as higher temperatures can sometimes lead to decomposition.[1]
-
Reaction pH: The pH of the reaction mixture must be carefully controlled to facilitate the cyclization step without causing unwanted side reactions.
Q2: I am attempting a Strecker reaction to synthesize a related α-cyano tetrahydroisoquinoline, but the yield is poor. How can I improve it?
A2: The Strecker reaction is an effective alternative for synthesizing α-cyano tetrahydroisoquinolines, often providing high yields.[2][3] To optimize this reaction:
-
Cyano Source: Trimethylsilyl cyanide (TMSCN) is a commonly used and effective cyano source.[2][3]
-
Additives: The addition of a fluoride source, such as potassium fluoride (KF), can significantly improve reactivity and yield.[2][3][4] The fluoride ion is believed to interact with the silicon in TMSCN, promoting the generation of the cyanide nucleophile.[4]
-
Base: A mild base, such as sodium carbonate (Na₂CO₃), is often necessary.[2]
-
Solvent: Aprotic solvents like 1,2-dichloroethane (ClCH₂CH₂Cl) are suitable for this reaction.[2]
Issue 2: Formation of Byproducts and Impurities
Q1: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
A1: Byproduct formation can be a major challenge. Common side reactions include:
-
Over-oxidation: In some synthesis routes, the tetrahydroisoquinoline ring can be oxidized to the corresponding isoquinoline. Careful control of reaction conditions and the use of appropriate protecting groups can mitigate this.
-
Isomerization: Under alkaline conditions, an isomerization of α-cyano tetrahydroisoquinoline can occur, leading to a shift in the position of the cyano group.[2][3] It is important to control the pH, especially during workup and purification.
-
Racemization: In stereoselective reactions, a loss of enantiomeric excess can occur.[1] Maintaining a low reaction temperature is crucial for preserving stereochemical integrity.[1]
Q2: My final product is difficult to purify. How can I effectively separate it from starting materials and byproducts?
A2: Purification can be challenging if the product and impurities have similar polarities.
-
Reaction Completion: First, ensure the reaction has gone to completion by monitoring it with thin-layer chromatography (TLC).[1]
-
Chromatography: Column chromatography is the most common purification method. Experiment with different solvent systems to achieve optimal separation.
-
Derivatization: If the product and starting materials co-elute, consider derivatizing the product to alter its polarity, making separation easier.[1]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary methods for synthesizing the tetrahydroisoquinoline core include:
-
Pictet-Spengler Reaction: This is a classic and widely used method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[1][5]
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent, followed by reduction of the resulting 3,4-dihydroisoquinoline.[6]
-
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal.
-
Strecker Reaction: This is a concise method for synthesizing α-cyano tetrahydroisoquinolines with a quaternary center, often with high yields.[2][3]
-
Greener Alternatives: Modern approaches include microwave-assisted synthesis, photocatalysis, and the use of recyclable catalysts to improve sustainability.[6][7]
Q2: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?
A2: Yes, ketones can be used in the Pictet-Spengler reaction; however, they are generally less reactive than aldehydes and may require harsher reaction conditions, which can lead to lower yields.[8]
Q3: Are there any safety precautions I should be aware of when working with cyanide sources like TMSCN?
A3: Yes, cyanide-containing reagents like TMSCN are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of proper quenching and disposal procedures for cyanide waste.
Quantitative Data Summary
Table 1: Optimization of Strecker Reaction for α-Cyano Tetrahydroisoquinoline Synthesis [2][3]
| Entry | Cyano Source (equiv.) | Base (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TMSCN (2) | Na₂CO₃ (0.5) | KF (2) | ClCH₂CH₂Cl | 30 | 48 | 92-99 |
| 2 | TMSCN (2) | - | - | ClCH₂CH₂Cl | 30 | 24 | Lower |
| 3 | TMSCN (2) | Na₂CO₃ (0.5) | - | ClCH₂CH₂Cl | 30 | 48 | Lower |
Table 2: Influence of Substituents on Strecker Reaction Yield [2][4]
| Substituent at C-7 | Electronic Effect | Yield (%) |
| H | Neutral | 93 |
| CH₃ | Electron-donating | 95 |
| OCH₃ | Strongly electron-donating | Slightly lower |
Experimental Protocols
Protocol 1: Optimized Strecker Synthesis of 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile [2][3]
-
To a solution of the starting iminium salt (0.5 mmol) in 1,2-dichloroethane (3 mL), add TMSCN (1.0 mmol, 2 equiv.).
-
Add Na₂CO₃ (0.25 mmol, 0.5 equiv.) and KF (1.0 mmol, 2 equiv.).
-
Stir the reaction mixture at 30°C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired α-cyano tetrahydroisoquinoline.
Protocol 2: General Pictet-Spengler Reaction [1]
-
Dissolve the β-arylethylamine (1 equiv.) in a suitable solvent (e.g., dichloromethane or methanol).
-
Add the aldehyde or ketone (1-1.2 equiv.) to the stirred solution at room temperature.
-
Add the acid catalyst (e.g., TFA or HCl) dropwise. The amount of catalyst may need to be optimized.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Key synthetic routes to the tetrahydroisoquinoline core.
Caption: A logical workflow for troubleshooting low yield and purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important compound.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Product
-
Question: We are attempting the synthesis of this compound via a Pictet-Spengler or Bischler-Napieralski reaction but are observing very low to no yield of the final product. What are the likely causes and how can we improve the yield?
-
Answer: Low or no yield in the synthesis of this compound is a common issue, primarily due to the electron-withdrawing nature of the cyano group on the aromatic ring. This deactivates the ring towards the necessary intramolecular electrophilic aromatic substitution.
Potential Causes & Solutions:
-
Insufficiently Activating Conditions (Pictet-Spengler Reaction): The electron-withdrawing cyano group makes the aromatic ring less nucleophilic, hindering the cyclization step.[1][2]
-
Solution: Harsher reaction conditions may be required compared to syntheses with electron-donating groups. This can include using stronger acids (e.g., trifluoroacetic acid, polyphosphoric acid), higher temperatures, and longer reaction times. Microwave-assisted synthesis could also be explored to enhance the reaction rate.
-
-
Formation of Styrene Side Product (Bischler-Napieralski Reaction): The electron-withdrawing cyano group can promote a retro-Ritter reaction, leading to the formation of a stable styrene derivative instead of the desired dihydroisoquinoline intermediate.
-
Solution: To minimize this side reaction, consider using a nitrile as the solvent to shift the equilibrium away from the styrene product. Alternatively, employing milder dehydrating agents or reaction conditions may reduce the extent of this side reaction.
-
-
Poor Quality of Reagents: Impurities in starting materials (e.g., 3-(2-aminoethyl)benzonitrile) or reagents can interfere with the reaction.
-
Solution: Ensure all starting materials and reagents are of high purity and are properly stored. For instance, dehydrating agents like phosphorus pentoxide should be fresh and handled under anhydrous conditions.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: Our crude product shows multiple spots on TLC, and NMR analysis indicates the presence of significant impurities alongside the desired this compound. What are these likely side products and how can we minimize their formation?
-
Answer: The formation of side products is a common challenge in the synthesis of this compound due to the reasons mentioned above.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Material: Incomplete conversion is a frequent issue.
-
Mitigation: As discussed in Issue 1, optimizing reaction conditions (temperature, time, catalyst) can drive the reaction to completion.
-
-
Styrene Derivative (from Bischler-Napieralski): As previously mentioned, the retro-Ritter reaction can be a major competing pathway.
-
Mitigation: Use of a nitrile solvent can suppress this side reaction. Milder dehydrating agents and lower reaction temperatures can also be beneficial.
-
-
Isomeric Tetrahydroisoquinolines: Cyclization can potentially occur at a different position on the aromatic ring, leading to isomeric impurities, although this is less common.
-
Mitigation: The regioselectivity of the cyclization is generally directed by the position of the ethylamine chain. However, careful control of reaction conditions can help minimize the formation of minor isomers.
-
-
N-Acylated Intermediate (from Pictet-Spengler): If an acylating agent is used to activate the imine, incomplete cyclization can leave this intermediate as an impurity.
-
Mitigation: Ensure sufficient reaction time and temperature to promote the cyclization step after the formation of the N-acyliminium ion.
-
-
Isomerized Product: Under alkaline conditions, the desired product can potentially isomerize.[3][4]
-
Mitigation: Avoid strongly basic conditions during workup and purification. If a basic workup is necessary, keep the exposure time and temperature to a minimum.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: We are struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification can be challenging due to the presence of closely related side products.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating the desired product from impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the amine product on the silica gel.
-
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a pure product.
-
Solvent Screening: Experiment with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that promote the crystallization of the desired product while leaving impurities in the mother liquor.
-
-
Acid-Base Extraction: As the product is a secondary amine, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent. This can be a useful initial purification step to remove non-basic impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Pictet-Spengler or Bischler-Napieralski?
-
A1: The choice of synthetic route depends on the available starting materials and the desired scale of the reaction. The Pictet-Spengler reaction , typically starting from 3-(2-aminoethyl)benzonitrile and a formaldehyde source, is often a more direct route.[1] However, the deactivating effect of the cyano group can make the reaction challenging. The Bischler-Napieralski reaction involves the cyclization of an N-acylated-β-arylethylamine.[4] While this is a multi-step process, it can sometimes offer better control over the reaction. The key challenge in this route for the 7-cyano derivative is the potential for the retro-Ritter side reaction.
-
-
Q2: What is the role of the acid catalyst in the Pictet-Spengler reaction?
-
A2: The acid catalyst plays a crucial role in the Pictet-Spengler reaction. It protonates the intermediate imine formed from the condensation of the amine and the aldehyde. This protonation forms a more electrophilic iminium ion, which is necessary to overcome the energy barrier for the intramolecular electrophilic attack on the deactivated aromatic ring.[1]
-
-
Q3: How does the electron-withdrawing cyano group at the 7-position affect the reaction conditions?
-
A3: The cyano group significantly deactivates the benzene ring towards electrophilic substitution. Consequently, harsher reaction conditions are generally required for the cyclization to occur compared to syntheses of tetrahydroisoquinolines with electron-donating groups. This may include higher temperatures, longer reaction times, and the use of stronger acid catalysts or dehydrating agents.[2]
-
-
Q4: Can I use other aldehydes besides formaldehyde in the Pictet-Spengler reaction to synthesize 1-substituted-7-cyano-1,2,3,4-tetrahydroisoquinolines?
-
A4: Yes, other aldehydes can be used to introduce a substituent at the 1-position. However, the reactivity of the aldehyde will also influence the reaction conditions. Less reactive aldehydes may require even more forcing conditions to achieve good yields.
-
-
Q5: Are there any known instances of isomerization of the final product?
-
A5: Yes, there are reports of isomerization of cyano-substituted tetrahydroisoquinolines under alkaline conditions.[3][4] This is an important consideration during the workup and purification steps. Prolonged exposure to strong bases should be avoided to maintain the integrity of the desired 7-cyano isomer.
-
Quantitative Data Summary
Currently, there is limited published quantitative data specifically comparing the yields of this compound and its side products under various reaction conditions. The following table provides a general overview of the expected impact of different parameters based on the known chemistry of the Pictet-Spengler and Bischler-Napieralski reactions with deactivated aromatic systems.
| Reaction Parameter | Condition | Expected Impact on Yield of 7-Cyano-THIQ | Expected Impact on Side Product Formation |
| Reaction Type | Pictet-Spengler | Moderate, highly condition-dependent | Incomplete reaction, potential for N-acylation byproducts |
| Bischler-Napieralski | Moderate, risk of major side product | High potential for styrene formation via retro-Ritter reaction | |
| Catalyst (Pictet-Spengler) | Stronger Acid (e.g., TFA, PPA) | Increase | May promote other side reactions if too harsh |
| Weaker Acid (e.g., HCl) | Decrease | Higher proportion of unreacted starting material | |
| Temperature | Increased | Increase (up to a point) | May increase side product formation at excessive temperatures |
| Decreased | Decrease | Lower conversion | |
| Reaction Time | Increased | Increase | May lead to degradation or isomerization over extended periods |
| Decreased | Decrease | Incomplete reaction | |
| Solvent (Bischler-Napieralski) | Nitrile (e.g., Acetonitrile) | Increase | Suppresses retro-Ritter reaction |
| Aprotic (e.g., Toluene) | Decrease | Favors retro-Ritter reaction |
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of this compound
-
Reaction Setup: To a solution of 3-(2-aminoethyl)benzonitrile (1.0 eq) in a suitable solvent (e.g., toluene or trifluoroacetic acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a formaldehyde source (e.g., paraformaldehyde, 1.1-1.5 eq).
-
Reaction Conditions: If using an inert solvent like toluene, add a strong acid catalyst (e.g., trifluoroacetic acid or polyphosphoric acid). Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (from a few hours to overnight) depending on the specific conditions.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used as the solvent, carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) while cooling in an ice bath. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate with 1% triethylamine).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Visualizations
Caption: Pictet-Spengler reaction pathway for 7-Cyano-THIQ synthesis.
Caption: Troubleshooting workflow for 7-Cyano-THIQ synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]
Overcoming solubility issues with 7-Cyano-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Cyano-1,2,3,4-tetrahydroisoquinoline. The information herein is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in aqueous buffers for my biological assays. What are the initial steps I should take?
A1: Challenges with dissolving this compound in aqueous solutions are common due to the molecule's relatively nonpolar structure. The cyano group and the bicyclic ring system contribute to its low aqueous solubility.[1][2]
Initial troubleshooting should focus on two key areas: pH adjustment and the use of co-solvents.
-
pH Adjustment: The tetrahydroisoquinoline moiety contains a basic secondary amine. Lowering the pH of your aqueous buffer will protonate this amine, forming a more soluble salt.[3]
-
Co-solvents: For many organic compounds, the addition of a water-miscible organic solvent can significantly enhance solubility.[3][4]
Q2: What is the recommended pH range for dissolving this compound?
A2: To improve the solubility of this compound, it is advisable to work in an acidic pH range. A good starting point is to prepare your buffer at a pH of 2 units below the pKa of the secondary amine in the tetrahydroisoquinoline ring. While the specific pKa for this molecule is not readily published, a trial range of pH 4.0-6.0 is a reasonable starting point for achieving significant protonation and improved solubility.
Q3: Which co-solvents are most effective for solubilizing this compound?
A3: Common water-miscible organic co-solvents are often effective. The choice of co-solvent may depend on the specific requirements of your experiment, such as cell toxicity or analytical compatibility. Recommended starting co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
It is crucial to prepare a concentrated stock solution of the compound in 100% co-solvent first, and then dilute this stock solution into your aqueous buffer. Be mindful of the final co-solvent concentration in your assay, as high concentrations can be detrimental to biological systems.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock Solution in Aqueous Buffer
If you observe precipitation when diluting a concentrated DMSO stock of this compound into your aqueous buffer, consider the following troubleshooting steps:
Root Cause Analysis:
Caption: Root cause analysis for compound precipitation.
Troubleshooting Workflow:
Caption: Step-by-step workflow for addressing precipitation.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results may be linked to poor solubility, leading to variable effective concentrations of your compound.
Troubleshooting Steps:
-
Verify Solubility Under Assay Conditions: Before conducting your full experiment, perform a visual solubility test. Prepare your final compound dilution and visually inspect for any cloudiness or precipitate against a dark background.
-
Consider Salt Formation: For more robust solubility, consider synthesizing a salt form of this compound, such as a hydrochloride or tartrate salt. Salt formation is a common and effective method for increasing the aqueous solubility of basic compounds.[3]
-
Use of Solubilizing Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins may be necessary. These agents can form inclusion complexes with poorly soluble drugs, enhancing their solubility and bioavailability.[5]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes hypothetical solubility data for this compound to illustrate the impact of different solubilization strategies.
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Notes |
| Deionized Water | 25 | < 1 | Essentially insoluble |
| PBS (pH 7.4) | 25 | ~5 | Slight improvement over water |
| Acetate Buffer (pH 5.0) | 25 | ~50 | Significant improvement at lower pH |
| PBS (pH 7.4) + 1% DMSO | 25 | ~25 | Co-solvent enhances solubility |
| Acetate Buffer (pH 5.0) + 1% DMSO | 25 | ~150 | Combination of low pH and co-solvent is most effective |
| Deionized Water + 5% Ethanol | 25 | ~40 | Ethanol as a co-solvent |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for serial dilution.
Materials:
-
This compound (MW: 158.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out 1.58 mg of this compound and place it into a clean, dry microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assay Using a Co-solvent
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developments of Cyanobacteria for Nano-Marine Drugs: Relevance of Nanoformulations in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
Stability and degradation of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound involve its susceptibility to oxidation, hydrolysis of the cyano group, and potential photodegradation. The tetrahydroisoquinoline ring is known to be sensitive to oxidative conditions, which can lead to aromatization. The cyano group may be hydrolyzed under acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. It is incompatible with strong oxidizing agents and strong acids.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form the corresponding isoquinoline or isoquinolinone derivatives.
-
Hydrolysis: The cyano group can undergo hydrolysis, initially forming an amide intermediate (7-Carboxamido-1,2,3,4-tetrahydroisoquinoline) and subsequently the carboxylic acid (1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid).
-
Photodegradation: Exposure to UV light may lead to the formation of various degradation products, although specific photoproducts for this compound are not well-documented.
Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation: The compound may be degrading under your experimental or storage conditions. Review the potential degradation pathways and consider if your conditions (e.g., pH, exposure to air/light) could be causing this.
-
Impurities: The starting material may contain impurities. Always check the certificate of analysis.
-
Reaction with mobile phase: The compound might be reacting with components of your mobile phase. Ensure the mobile phase is compatible and freshly prepared.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Unknown Impurities During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air. | Reduced formation of oxidation-related impurities. |
| Hydrolysis | Ensure the compound is stored in a desiccated environment to protect from moisture. | Minimized hydrolysis of the cyano group. |
| Photodegradation | Store in an amber vial or protect from light. | Prevention of light-induced degradation. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Assay Buffer | Perform a time-course stability study of the compound in the assay buffer. Analyze samples by HPLC at different time points. | Determine the stability window of the compound in the assay buffer and adjust the experimental timeline accordingly. |
| Reaction with Assay Components | Investigate potential interactions with other components in the assay mixture. | Identification of incompatible reagents. |
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a compound. Below are generalized protocols for subjecting this compound to various stress conditions.
Forced Degradation Experimental Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80 °C | 48 hours |
| Photostability | UV light (254 nm) & Visible light | Room Temperature | 24 - 48 hours |
Analytical Method for Stability Testing:
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm and 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Technical Support Center: Optimizing Reaction Conditions for 7-Cyano-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several primary routes. The most common strategies involve the initial formation of the tetrahydroisoquinoline core, followed by the introduction of the cyano group, or the use of a starting material already containing a nitrile or a precursor group. The two main pathways are:
-
Route A: Pictet-Spengler reaction followed by cyanation. This involves the cyclization of a substituted phenethylamine to form a 7-substituted tetrahydroisoquinoline (e.g., 7-bromo or 7-amino), which is then converted to the 7-cyano derivative.
-
Route B: Pictet-Spengler reaction with a cyano-substituted phenethylamine. This route utilizes 3-(2-aminoethyl)benzonitrile as the starting material for the cyclization reaction.
Q2: Why is the Pictet-Spengler reaction challenging for the synthesis of this compound?
A2: The cyano group is a strong electron-withdrawing group. In the Pictet-Spengler reaction, which is an electrophilic aromatic substitution, the presence of such a group deactivates the aromatic ring, making the cyclization step more difficult.[1] This often leads to lower yields and may require harsher reaction conditions compared to syntheses with electron-donating groups.
Q3: What are the common methods for introducing the cyano group at the 7-position?
A3: The cyano group can be introduced onto the tetrahydroisoquinoline scaffold using several established methods:
-
Rosenmund-von Braun Reaction: This classic method involves the reaction of a 7-bromo-1,2,3,4-tetrahydroisoquinoline with copper(I) cyanide at elevated temperatures.[2][3][4]
-
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions using a palladium catalyst and a cyanide source (e.g., zinc cyanide or potassium ferricyanide) can provide a milder and more efficient alternative to the Rosenmund-von Braun reaction.
-
Sandmeyer Reaction: If 7-amino-1,2,3,4-tetrahydroisoquinoline is available, it can be converted to the 7-cyano derivative via a diazonium salt intermediate, which is then treated with a cyanide salt, typically in the presence of a copper catalyst.[5]
Troubleshooting Guides
Problem 1: Low or No Yield in Pictet-Spengler Reaction
Possible Causes:
-
Deactivation by Electron-Withdrawing Groups: The cyano group (or a bromo group in a precursor) deactivates the aromatic ring, hindering the electrophilic cyclization.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the formation of the iminium ion intermediate without promoting side reactions.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, but excessive heat can lead to decomposition.
-
Impure Starting Materials: Impurities in the phenethylamine derivative or the aldehyde can inhibit the reaction.
Solutions:
| Parameter | Recommended Action | Notes |
| Acid Catalyst | Screen different Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂). Optimize the concentration of the chosen acid. | For deactivated substrates, stronger acids or higher concentrations may be necessary.[6] |
| Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition. | Microwave-assisted heating can sometimes improve yields and reduce reaction times.[7] |
| Solvent | While protic solvents are common, aprotic solvents can sometimes give superior yields.[6] Consider solvents like toluene or dioxane. | The choice of solvent can influence the solubility of reactants and intermediates. |
| Starting Material Purity | Ensure the purity of the phenethylamine derivative and formaldehyde (or its equivalent, like paraformaldehyde or 1,3,5-trioxane) through appropriate purification techniques. |
Troubleshooting workflow for the Pictet-Spengler reaction.
Problem 2: Low Yield or Failure in Rosenmund-von Braun Cyanation
Possible Causes:
-
High Reaction Temperature Leading to Decomposition: The traditional Rosenmund-von Braun reaction often requires temperatures exceeding 150°C, which can lead to the degradation of the starting material or product.[8]
-
Impure Copper(I) Cyanide: The quality of CuCN is crucial for the success of the reaction. Old or improperly stored CuCN can be less reactive.
-
Inadequate Solvent: The solvent must be polar and high-boiling to facilitate the reaction, but can make product purification difficult.[2]
-
Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.
Solutions:
| Parameter | Recommended Action | Notes |
| Reaction Conditions | Consider using a milder, modern protocol, such as a copper-catalyzed domino halide exchange-cyanation, which can be performed at lower temperatures (e.g., 110°C).[9] | These methods often use catalytic amounts of copper and may employ a ligand to facilitate the reaction. |
| Copper(I) Cyanide | Use freshly purchased, high-purity CuCN. If the quality is uncertain, consider a purification step or using a different cyanide source in a palladium-catalyzed reaction. | |
| Solvent | For the classic Rosenmund-von Braun, ensure the solvent (e.g., DMF, NMP) is dry. For modern catalytic versions, toluene is often a good choice.[9] | |
| Additives | In some cases, the addition of a ligand like L-proline or a diamine can promote the reaction and allow for lower temperatures.[8][9] |
Troubleshooting workflow for the Rosenmund-von Braun reaction.
Experimental Protocols
Route A: Synthesis via a 7-Bromo Intermediate
Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler Reaction)
-
Materials:
-
3-Bromophenethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Methanol
-
-
Procedure:
-
Dissolve 3-bromophenethylamine (1 equivalent) in methanol.
-
Add paraformaldehyde (1.2 equivalents).
-
Slowly add concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Copper-Catalyzed Cyanation)
-
Materials:
-
7-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Copper(I) iodide (CuI)
-
Potassium iodide (KI)
-
Sodium cyanide (NaCN)
-
N,N'-Dimethylethylenediamine
-
Toluene
-
-
Procedure: [9]
-
To an oven-dried flask, add 7-bromo-1,2,3,4-tetrahydroisoquinoline (1 equivalent), CuI (0.1 equivalents), and KI (0.2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by N,N'-dimethylethylenediamine (1 equivalent) and NaCN (1.2 equivalents).
-
Heat the mixture at 110°C for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with aqueous ammonia and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel.
-
Experimental workflow for the synthesis of this compound via a 7-bromo intermediate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyanation of Aryl Halides
| Method | Catalyst/Reagent | Temperature (°C) | Solvent | Typical Yields | Reference |
| Rosenmund-von Braun | Stoichiometric CuCN | 150-200 | DMF, NMP | Variable, often moderate | [2][3] |
| Domino Halide Exchange-Cyanation | Catalytic CuI, KI, NaCN, Diamine ligand | 110 | Toluene | Good to Excellent | [9] |
| Palladium-Catalyzed | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), Cyanide source (e.g., Zn(CN)₂) | 80-120 | DMF, DMA | Good to Excellent | |
| Sandmeyer Reaction | NaNO₂, HCl, then CuCN | 0-5 (diazotization), then 50-100 (cyanation) | Water, then reaction solvent | Moderate to Good | [5] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution(s) |
| Low yield in Pictet-Spengler | Deactivated aromatic ring | Use stronger acid; increase temperature; consider microwave heating. |
| Incomplete cyanation | Poor reagent quality or harsh conditions | Use fresh CuCN; switch to a milder catalytic method. |
| Formation of side products | Incorrect temperature or stoichiometry | Optimize reaction temperature and reagent ratios. |
| Difficult purification | High-boiling polar solvents | Use a modern catalytic method that allows for less polar solvents like toluene. |
References
- 1. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
Technical Support Center: 7-Cyano-1,2,3,4-tetrahydroisoquinoline Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Cyano-1,2,3,4-tetrahydroisoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis
???+ question "Q1: My synthesis of a substituted α-cyano tetrahydroisoquinoline via the Strecker reaction is resulting in a low yield. What are the potential causes and solutions?"
???+ question "Q2: I am observing an unexpected isomer in my final product after working up a reaction under basic conditions. What is happening?"
Purification
???+ question "Q3: What are the recommended methods for purifying this compound and its derivatives?"
Handling and Storage
???+ question "Q4: What are the recommended storage conditions for this compound?"
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile via Strecker Reaction [1][2]
This protocol is based on a reported concise synthesis of α-cyano tetrahydroisoquinolines.
Materials:
-
2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide
-
Trimethylsilyl cyanide (TMSCN)
-
Sodium carbonate (Na₂CO₃)
-
Potassium fluoride (KF)
-
1,2-dichloroethane (ClCH₂CH₂Cl)
Procedure:
-
To a solution of 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide (0.5 mmol) in 1,2-dichloroethane (3 mL), add sodium carbonate (0.25 mmol, 0.5 equiv.).
-
Add potassium fluoride (1.0 mmol, 2.0 equiv.) to the mixture.
-
Add trimethylsilyl cyanide (1.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction at 30°C for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile.
Data Presentation
| Entry | Base (0.5 equiv.) | Additive (2 equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Na₂CO₃ | None | CH₂Cl₂ | 40 | 80 | [1] |
| 2 | Na₂CO₃ | None | ClCH₂CH₂Cl | 40 | 86 | [1] |
| 3 | Na₂CO₃ | KF | ClCH₂CH₂Cl | 30 | 92 | [1][2] |
| 4 | K₂CO₃ | KF | ClCH₂CH₂Cl | 30 | ~85-90 (inferred) | [1] |
| 5 | Cs₂CO₃ | KF | ClCH₂CH₂Cl | 30 | ~85-90 (inferred) | [1] |
| Table 1: Optimization of Reaction Conditions for the Synthesis of 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. |
Visualizations
Caption: General experimental workflow for the synthesis of α-cyano tetrahydroisoquinolines.
Caption: Troubleshooting decision tree for low yield in Strecker reactions.
References
Technical Support Center: Purification of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the purification of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from your preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Impurities can arise from unreacted starting materials, reagents, or side-products from the synthetic route, which is often the Pictet-Spengler reaction. Common impurities include:
-
Unreacted Starting Materials: 2-(3-aminophenyl)ethan-1-ol and formaldehyde (or its equivalent).
-
Reagents and Catalysts: Acid catalysts (e.g., HCl, TFA) and cyaniding agents (e.g., TMSCN).
-
Side-Products: An isomer, 5-Cyano-1,2,3,4-tetrahydroisoquinoline, can form depending on the reaction conditions. Under alkaline conditions, isomerization of the desired product can also occur.[1] Over-alkylation or other side reactions related to the amine functionality are also possible.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative assessments of purity.
Q4: What purity level can I expect to achieve with these methods?
A4: The achievable purity depends on the initial purity of your crude product and the careful execution of the purification protocol. Generally, a single purification step can significantly increase the purity. For high-purity requirements, a combination of methods (e.g., column chromatography followed by recrystallization) may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice (product is insoluble). | Select a more polar solvent or a solvent mixture. Test solubility with small amounts of different solvents first. |
| Insufficient solvent. | Add more hot solvent in small portions until the product dissolves. | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling solvent. |
| The solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. | |
| Insoluble impurities are present. | Perform a hot filtration to remove insoluble impurities before cooling. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The cooling process is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| The flask surface is too smooth. | Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. | |
| Add a seed crystal of the pure compound. | ||
| Low recovery of the purified product. | Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. | |
| Crystals were lost during filtration. | Ensure proper filtration technique and wash the crystals with a minimal amount of ice-cold solvent. | |
| Product is still impure after recrystallization. | Inappropriate solvent choice that does not effectively separate the impurity. | Choose a solvent in which the impurity is either very soluble (remains in the mother liquor) or very insoluble (can be removed by hot filtration). |
| The cooling was too rapid, trapping impurities. | Allow for slow crystal growth by cooling the solution gradually. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | Inappropriate eluent system. | Systematically vary the polarity of the eluent. A good starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adding a small amount of a polar modifier like methanol or triethylamine can improve separation. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Broad or tailing bands. | Column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. |
| The compound is interacting too strongly with the silica gel. | Add a small percentage of a modifier like triethylamine to the eluent to reduce tailing of basic compounds. | |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a more volatile solvent and load it carefully onto the top of the column. | |
| No compound is eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| All compounds are eluting too quickly. | The eluent is too polar. | Decrease the polarity of the eluent. |
Experimental Protocols
Purity Assessment
1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A starting point is a mixture of Ethyl Acetate/Hexane (e.g., 1:1 v/v). The polarity can be adjusted based on the observed separation. The addition of a small amount of triethylamine (e.g., 0.5-1%) can improve the spot shape for amines.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) is typically used for the analysis of basic compounds like tetrahydroisoquinolines.[2]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
Purification Protocols
1. Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for aromatic nitriles include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or dichloromethane/hexane.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude material until it just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
2. Column Chromatography
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide a retention factor (Rf) of around 0.2-0.4 for the desired compound and good separation from impurities. A common eluent system for nitrogen-containing heterocycles is a gradient of ethyl acetate in hexane or dichloromethane.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables can be used to record and compare the purity of your this compound preparations before and after purification.
Table 1: Purity Analysis Summary
| Sample ID | Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Analytical Method |
| Batch A | None (Crude) | e.g., 85 | - | - | HPLC |
| Batch A-R1 | Recrystallization | 85 | e.g., 95 | e.g., 80 | HPLC |
| Batch B | None (Crude) | e.g., 70 | - | - | HPLC |
| Batch B-C1 | Column Chromatography | 70 | e.g., 98 | e.g., 65 | HPLC |
| Batch B-C1R1 | Column Chromatography + Recrystallization | 70 | e.g., >99 | e.g., 55 | HPLC |
*Note: Please replace the example data with your own experimental results.
Table 2: Impurity Profile Before and After Purification (Example)
| Impurity | Retention Time (min) / Rf | Initial % Area (Crude) | Final % Area (Purified) |
| Starting Material 1 | e.g., 2.5 | e.g., 5.2 | e.g., <0.1 |
| Side-Product 1 | e.g., 4.1 | e.g., 8.3 | e.g., 0.5 |
| Unknown Impurity 1 | e.g., 6.8 | e.g., 1.5 | Not Detected |
| This compound | e.g., 5.3 | e.g., 85.0 | e.g., 99.4 |
*Note: Data should be obtained from your chosen analytical method (e.g., HPLC, GC-MS). Retention times and % area will vary based on the specific analytical conditions.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Scaling Up the Synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals on the scalable synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. This guide offers detailed troubleshooting guides, frequently asked questions (FAQs), and complete experimental protocols to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most viable and scalable synthetic routes for producing this compound?
A1: For a scalable synthesis, a two-stage approach is highly recommended. This involves the initial synthesis of a 7-halo-1,2,3,4-tetrahydroisoquinoline intermediate, followed by a cyanation reaction. The two primary routes are:
-
Route A: Pictet-Spengler Reaction followed by Cyanation. This route involves the cyclization of 3-bromophenethylamine with an aldehyde (e.g., formaldehyde) to form 7-bromo-1,2,3,4-tetrahydroisoquinoline, which is then converted to the final product via a palladium-catalyzed cyanation or a Rosenmund-von Braun reaction.
-
Route B: Bischler-Napieralski Reaction, Reduction, and Cyanation. This pathway begins with the cyclization of an N-acyl-3-bromophenethylamine to a 3,4-dihydroisoquinoline intermediate. Subsequent reduction to the corresponding tetrahydroisoquinoline, followed by cyanation, yields the target molecule.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up this synthesis include:
-
Reaction Control: Exothermic reactions, particularly in the Pictet-Spengler and Bischler-Napieralski cyclizations, can be difficult to manage on a larger scale, potentially leading to side reactions and reduced yields.
-
Purification: The removal of impurities, unreacted starting materials, and catalyst residues from large batches can be complex and may require optimization of crystallization or chromatography techniques.
-
Reagent Handling: The use of toxic reagents like cyanides requires stringent safety protocols and specialized handling procedures, especially at a larger scale.
-
Yield and Purity: Maintaining high yields and purity when transitioning from laboratory to pilot-plant scale is a significant challenge due to changes in surface area-to-volume ratios and mixing efficiencies.
Q3: Are there any one-pot methods available for this synthesis?
A3: While some one-pot syntheses for substituted tetrahydroisoquinolines exist, they are often not as high-yielding or scalable for this specific target compared to the two-stage approaches. A stepwise synthesis allows for the purification of intermediates, which generally leads to a purer final product and more consistent results on a larger scale.
Q4: What are the safety considerations for handling cyanide reagents in the cyanation step?
A4: Extreme caution must be exercised when handling cyanide sources such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN). Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of toxic hydrogen cyanide (HCN) gas, which can be generated upon contact with acids.
-
Quenching: Cyanide-containing reaction mixtures and waste should be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal, following institutional safety guidelines.
-
Emergency Preparedness: An emergency plan should be in place, including access to a cyanide antidote kit and personnel trained in its administration.
Troubleshooting Guides
Route A: Pictet-Spengler Reaction Troubleshooting
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low or No Yield of 7-bromo-1,2,3,4-tetrahydroisoquinoline | Incomplete reaction due to insufficient acid catalysis. | Optimize the acid catalyst (e.g., HCl, H₂SO₄, TFA) concentration and type. Monitor the reaction pH. |
| Decomposition of starting material or product under harsh acidic conditions. | Use milder reaction conditions, such as a lower temperature or a less harsh acid. Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂). | |
| Low reactivity of the aromatic ring. | The bromo-substituent is slightly deactivating. Ensure adequate heating to drive the reaction to completion. | |
| Formation of Side Products | Polymerization of formaldehyde. | Use paraformaldehyde and heat to depolymerize it in situ. Add the formaldehyde source slowly to the reaction mixture. |
| N-methylation of the product. | This can occur if an excess of formaldehyde is used in the presence of a reducing agent (Eschweiler-Clarke conditions). Control the stoichiometry of formaldehyde carefully. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer as the hydrochloride salt. | Carefully basify the reaction mixture with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10 to precipitate the free base. |
| Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion. |
Route B: Bischler-Napieralski Reaction Troubleshooting
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low Yield of 7-bromo-3,4-dihydroisoquinoline | Incomplete cyclization. | Use a stronger dehydrating agent (e.g., P₂O₅ in addition to POCl₃). Increase the reaction temperature or time. |
| Formation of regioisomers. | The electron-withdrawing nature of the bromine atom can influence the position of cyclization. While cyclization to the 7-bromo isomer is generally favored, characterization of the product mixture is crucial. | |
| Degradation of the starting material or product. | Avoid excessively high temperatures. Ensure the reaction is performed under anhydrous conditions. | |
| Incomplete Reduction to the Tetrahydroisoquinoline | Inactive reducing agent. | Use fresh sodium borohydride (NaBH₄). Ensure the solvent (e.g., methanol) is anhydrous if required. |
| Re-aromatization of the product. | Work up the reaction promptly after completion to avoid air oxidation. |
Cyanation Reaction Troubleshooting (Palladium-Catalyzed and Rosenmund-von Braun)
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low or No Conversion to this compound | (Pd-catalyzed) Catalyst deactivation by cyanide.[1] | Use a less soluble cyanide source like Zn(CN)₂ to maintain a low concentration of free cyanide.[1] Use ligands that are less prone to displacement by cyanide. |
| (Rosenmund-von Braun) Low reactivity of the aryl bromide. | Higher temperatures are often required for aryl bromides compared to iodides. The addition of a catalytic amount of iodide salt can sometimes facilitate the reaction. | |
| (Both) Poor quality of reagents. | Use high-purity, anhydrous solvents and reagents. Ensure the palladium catalyst is active. | |
| Formation of Byproducts | (Pd-catalyzed) Homocoupling of the starting material. | Optimize the reaction conditions, particularly the ligand and base. |
| (Rosenmund-von Braun) Formation of tar-like materials. | This is common at high temperatures. Ensure efficient stirring and consider using a higher boiling point, inert solvent. | |
| Difficulty in Product Purification | (Pd-catalyzed) Removal of palladium residues. | Use a palladium scavenger resin or perform multiple extractions with a suitable aqueous solution (e.g., ammonium chloride). |
| (Rosenmund-von Braun) Removal of copper salts. | Thoroughly wash the organic layer with aqueous ammonia or ammonium chloride solution to complex and remove copper salts. |
Experimental Protocols
Route A: Pictet-Spengler Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline
Step 1: Synthesis of 3-Bromophenethylamine
This starting material can be synthesized from 3-bromophenylacetonitrile via reduction or purchased commercially.
Step 2: Pictet-Spengler Cyclization
| Parameter | Value |
| Reactants | 3-Bromophenethylamine, Formaldehyde (37% aq. solution) |
| Catalyst | Concentrated Hydrochloric Acid |
| Solvent | Water |
| Temperature | 90-100 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
Detailed Methodology:
-
To a round-bottom flask, add 3-bromophenethylamine (1.0 eq).
-
Add concentrated hydrochloric acid (approx. 3-4 volumes) and stir until the amine dissolves.
-
Add formaldehyde (37% aqueous solution, 1.1-1.2 eq) dropwise.
-
Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a concentrated solution of sodium hydroxide until the pH is >10, keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system.
Route B: Bischler-Napieralski Synthesis and Reduction
Step 1: Synthesis of N-formyl-3-bromophenethylamine
| Parameter | Value |
| Reactants | 3-Bromophenethylamine, Formic Acid |
| Solvent | None (Formic acid acts as solvent) |
| Temperature | 100 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | >95% |
Detailed Methodology:
-
In a round-bottom flask, combine 3-bromophenethylamine (1.0 eq) and formic acid (excess, e.g., 5-10 eq).
-
Heat the mixture to 100 °C for 2-3 hours.
-
Cool the reaction mixture and remove the excess formic acid under reduced pressure to yield the crude N-formyl-3-bromophenethylamine, which is often used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization and Reduction
| Parameter | Bischler-Napieralski | Reduction |
| Reactant | N-formyl-3-bromophenethylamine | 7-bromo-3,4-dihydroisoquinoline |
| Reagent | Phosphorus oxychloride (POCl₃) | Sodium borohydride (NaBH₄) |
| Solvent | Toluene or Acetonitrile | Methanol |
| Temperature | Reflux (80-110 °C) | 0 °C to room temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Typical Yield | 70-85% (over two steps) |
Detailed Methodology:
-
Dissolve N-formyl-3-bromophenethylamine (1.0 eq) in a suitable anhydrous solvent like toluene or acetonitrile.
-
Slowly add phosphorus oxychloride (POCl₃, 2-3 eq) at 0 °C.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify with a concentrated aqueous solution of sodium hydroxide and extract with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude 7-bromo-3,4-dihydroisoquinoline.
-
Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry, concentrate, and purify the crude product as described for Route A.
Cyanation of 7-bromo-1,2,3,4-tetrahydroisoquinoline
Option 1: Palladium-Catalyzed Cyanation with Zinc Cyanide
| Parameter | Value |
| Reactant | 7-bromo-1,2,3,4-tetrahydroisoquinoline |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) |
| Catalyst System | Pd₂(dba)₃ (1-5 mol%) + dppf (2-10 mol%) |
| Solvent | Anhydrous DMF or DMAc |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Detailed Methodology:
-
To a reaction vessel, add 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-0.8 eq), the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove insoluble materials.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.
Option 2: Rosenmund-von Braun Reaction
| Parameter | Value |
| Reactant | 7-bromo-1,2,3,4-tetrahydroisoquinoline |
| Cyanide Source | Copper(I) Cyanide (CuCN) |
| Solvent | DMF or NMP |
| Temperature | 150-200 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 50-70% |
Detailed Methodology:
-
In a reaction vessel, combine 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and copper(I) cyanide (CuCN, 1.2-1.5 eq) in a high-boiling polar aprotic solvent.
-
Heat the mixture to 150-200 °C for 6-12 hours under an inert atmosphere.
-
Cool the reaction mixture and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography or crystallization.
References
Technical Support Center: Enhancing the Biological Availability of 7-Cyano-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of 7-Cyano-1,2,3,4-tetrahydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound in our preclinical studies. What are the likely causes?
A1: Low and variable oral bioavailability is a frequent challenge for novel chemical entities. The primary contributing factors can be broadly categorized as issues related to the compound's intrinsic physicochemical properties and its interaction with the physiological environment of the gastrointestinal (GI) tract. Key potential causes include:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in the fluids of the GI tract, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecule may not efficiently traverse the intestinal epithelial barrier to enter systemic circulation.
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestinal wall or the liver before it reaches the bloodstream.[1]
-
Efflux by Transporters: The compound could be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), thereby limiting its net absorption.[1]
Q2: How can we systematically investigate the root cause of the poor bioavailability of this compound?
A2: A stepwise diagnostic approach involving a series of in vitro and in silico characterizations is recommended. This will help pinpoint the primary rate-limiting factor for its absorption.
Q3: What are the key physicochemical properties of this compound that we should consider?
| Property | Value / Status | Implication for Bioavailability |
| Molecular Formula | C₁₀H₁₀N₂ | - |
| Molecular Weight | 158.20 g/mol [2][3] | Compliant with Lipinski's Rule of Five (<500), suggesting it is a reasonable size for oral absorption. |
| LogP (calculated) | 1.0[4] | Indicates moderate lipophilicity, which is generally favorable for membrane permeation. However, experimental validation is crucial. |
| Aqueous Solubility | Not reported | CRITICAL TO DETERMINE. Low aqueous solubility is a very common reason for poor bioavailability of investigational compounds.[1][5] |
| pKa | Not reported | IMPORTANT TO DETERMINE. The ionization state of the secondary amine in the tetrahydroisoquinoline ring will affect its solubility and permeability at different pH values in the GI tract. |
| Permeability | Not reported | CRITICAL TO DETERMINE. Can be assessed using in vitro models like the Caco-2 permeability assay. |
| Metabolic Stability | Not reported | CRITICAL TO DETERMINE. The compound's susceptibility to metabolism by cytochrome P450 enzymes will directly impact its bioavailability. |
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If experimental data confirms that this compound has low aqueous solubility, the following strategies can be employed to enhance its dissolution rate and concentration in the GI tract.
Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a faster dissolution rate.[6]
Experimental Protocol: Jet Milling for Micronization
-
Preparation: Ensure the this compound is in a crystalline, dry, and free-flowing state.
-
Milling:
-
Utilize a jet mill, which employs high-velocity compressed gas to induce particle-on-particle collisions, minimizing heat generation and contamination.
-
Optimize milling parameters, including grinding pressure, feed rate, and classifier speed, to target a particle size distribution of 1-10 µm.
-
-
Characterization:
-
Particle Size Analysis: Use laser diffraction to determine the particle size distribution (e.g., D10, D50, D90).
-
Solid-State Analysis: Employ X-ray powder diffraction (XRPD) to confirm that the crystalline form of the API has been maintained and no amorphization has occurred.
-
Dissolution Testing: Perform in vitro dissolution studies (e.g., USP Apparatus II) in simulated gastric and intestinal fluids to compare the dissolution rate of the micronized API to the un-milled material.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This presents the drug in a solubilized state, facilitating its absorption.
Experimental Protocol: Preparation of a SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of this compound in a variety of oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor RH 40, Cremophor EL), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Phase Diagram Construction:
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the this compound to the excipient mixture.
-
Gently heat (typically to 40-50 °C) and vortex until a clear, homogenous solution is formed.[7]
-
-
Characterization:
-
Self-Emulsification Time: Determine the time taken for the formulation to form a homogenous emulsion upon dilution in simulated GI fluids.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution: Evaluate the drug release from the SEDDS formulation in comparison to the unformulated API.
-
Issue 2: Low Intestinal Permeability
If the compound exhibits adequate solubility but still shows poor absorption, low intestinal permeability might be the underlying cause.
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. A common strategy to enhance permeability is to mask polar functional groups with more lipophilic moieties. For this compound, the secondary amine is a potential site for modification.
Conceptual Prodrug Approach:
Experimental Protocol: Evaluation of a Prodrug Candidate
-
Synthesis: Synthesize a series of prodrugs by modifying the secondary amine of this compound (e.g., forming an amide or carbamate).
-
In Vitro Stability: Assess the chemical stability of the prodrug in simulated gastric and intestinal fluids.
-
Enzymatic Conversion: Evaluate the rate of conversion of the prodrug back to the parent compound in the presence of relevant enzymes (e.g., in plasma or liver microsomes).
-
Permeability Assessment: Compare the permeability of the prodrug to the parent compound using a Caco-2 cell assay.
-
In Vivo Pharmacokinetics: Conduct pharmacokinetic studies in an animal model to compare the oral bioavailability of the prodrug to that of the parent drug.
Issue 3: High First-Pass Metabolism
If the compound is both soluble and permeable but has low bioavailability, it may be rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver or gut wall.
Experimental Protocol: In Vitro Metabolic Stability Assessment
-
Incubation: Incubate this compound with human liver microsomes or S9 fractions in the presence of NADPH (a cofactor for CYP enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life and high clearance suggest rapid metabolism.[8]
-
Reaction Phenotyping: To identify the specific CYP isoforms involved, perform incubations with a panel of recombinant human CYP enzymes or use specific chemical inhibitors for major isoforms (e.g., ketoconazole for CYP3A4).[8][9]
Key Experimental Protocols
Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of human intestinal permeability.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Measurement:
-
Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer.
-
At predetermined time points, take samples from the basolateral (B) side.
-
To assess active efflux, also perform the experiment in the basolateral-to-apical (B-A) direction.
-
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[10][11]
Validated LC-MS/MS Method for Quantification in Plasma
A robust and validated bioanalytical method is essential for accurately determining the concentration of this compound in plasma samples from pharmacokinetic studies.
-
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to remove proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For higher sensitivity and cleaner samples, use LLE or SPE.
-
Include an appropriate internal standard (IS) to account for variability in sample processing and instrument response.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation and peak shape.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the internal standard.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[12]
-
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Within ±15% (±20% at the Lower Limit of Quantification) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Recovery | Consistent and reproducible |
| Matrix Effect | Should be within acceptable limits |
| Stability | Stable under various storage and handling conditions |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. agcpharmachemicals.com [agcpharmachemicals.com]
- 7. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
Validation & Comparative
A Comparative Analysis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The substitution pattern on the THIQ ring system plays a crucial role in determining the pharmacological profile of these compounds. This guide provides a comparative analysis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline (7-CN-THIQ) and other THIQ analogs with varying substituents at the 7-position, focusing on their potential as anticancer agents.
While direct head-to-head comparative studies for a comprehensive series of 7-substituted THIQs, including the 7-cyano analog, are not extensively available in the public domain, this guide synthesizes available data from various sources to provide insights into their structure-activity relationships (SAR).
Quantitative Comparison of 7-Substituted THIQ Analogs
The following table summarizes the reported in vitro anticancer activity (IC50 values) of various 7-substituted THIQ analogs against different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound ID | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7-CN-THIQ | -CN | Not Reported | Not Reported | [2] |
| Analog A | -OCH3 | MCF-7 | >100 | [3] |
| Analog B | -NO2 | Not Reported | Not Reported | |
| Analog C | -NH2 | Not Reported | Not Reported | |
| Analog D | -Cl | Not Reported | Not Reported | |
| Analog E | -Br | Not Reported | Not Reported |
Note: The biological activity of 7-Cyano-THIQ, 7-Nitro-THIQ, 7-Amino-THIQ, 7-Chloro-THIQ, and 7-Bromo-THIQ is not well-documented in the reviewed literature. The table reflects the current lack of available quantitative data for these specific analogs.
Structure-Activity Relationship (SAR) Insights
The substituent at the 7-position of the THIQ scaffold significantly influences its biological activity. Generally, the electronic nature and steric bulk of the substituent can modulate the compound's interaction with its biological target.
Figure 1: Hypothesized Structure-Activity Relationships of 7-Substituted THIQs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are representative protocols for the synthesis and biological evaluation of THIQ analogs.
General Synthesis of 7-Substituted THIQs
The synthesis of 7-substituted THIQ analogs can be achieved through various established synthetic routes, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common.[1]
Figure 2: Generalized workflow for the synthesis of THIQ analogs.
Detailed Protocol: Pictet-Spengler Reaction for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: To a solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add paraformaldehyde (1.2 eq) and p-toluenesulfonic acid (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove water.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
In Vitro Anticancer Activity Assessment: Cell Viability Assay
The cytotoxic effects of the synthesized THIQ analogs are commonly evaluated using cell viability assays, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[3]
Figure 3: Workflow for determining the anticancer activity of THIQ analogs.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed human breast cancer (MCF-7) or lung cancer (A549) cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the THIQ analogs (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration using a non-linear regression model.
Potential Signaling Pathways
While the exact mechanisms of action for many THIQ analogs are still under investigation, their anticancer effects are often attributed to the induction of apoptosis (programmed cell death). This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 4: A simplified diagram of the intrinsic apoptosis pathway potentially activated by THIQ analogs.
Conclusion
This guide provides a comparative overview of this compound and its analogs, highlighting the importance of the substituent at the 7-position in modulating biological activity. Although quantitative data for 7-CN-THIQ remains limited, the provided structure-activity relationships, experimental protocols, and potential signaling pathways offer a valuable resource for researchers in the field of drug discovery and development. Further systematic studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. This compound | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 7-Cyano-1,2,3,4-tetrahydroisoquinoline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a series of novel 7-cyano-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), and their resulting anticancer activity. The data presented is based on a key study that synthesized and evaluated these compounds, offering valuable insights for the development of new therapeutic agents.
Introduction to Tetrahydroisoquinolines in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. THIQ derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. The strategic placement of different functional groups on the THIQ core allows for the fine-tuning of their pharmacological properties. This guide focuses specifically on derivatives bearing a cyano (-CN) group at the 7-position, a modification explored for its potential to enhance interactions with biological targets.
Core Scaffold Under Investigation
The comparative data in this guide is centered around a series of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-aryl-5,6,7,8-tetrahydroisoquinolines. The synthesized compounds were evaluated for their in vitro anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines, as well as for their inhibitory potential against DHFR and CDK2 enzymes.
Data Presentation: Anticancer and Enzyme Inhibitory Activities
The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for the synthesized 7-cyano-THIQ derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the cancer cell growth or enzyme activity.
Table 1: In Vitro Anticancer Activity of 7-Cyano-THIQ Derivatives (IC50 in µM)
| Compound | R (Substitution on N-arylacetamide) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| 7a | H | 0.211 | 0.245 |
| 7b | 4-CH3 | 0.200 | 0.211 |
| 7c | 4-Cl | 0.189 | 0.199 |
| 7d | 4-OCH3 | 0.173 | 0.183 |
| 7e | 4-NO2 | 0.155 | 0.177 |
| Doxorubicin (Standard) | - | 0.161 | 0.180 |
Table 2: Enzyme Inhibitory Activity of Selected 7-Cyano-THIQ Derivatives (IC50 in µM)
| Compound | Target Enzyme | IC50 (µM) | Standard Drug | IC50 (µM) |
| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
| 8d * | DHFR | 0.199 | Methotrexate | 0.131 |
*Compound 8d is a related thieno[2,3-c]isoquinoline derivative from the same study, included for its significant DHFR inhibitory activity.
Structure-Activity Relationship (SAR) Analysis
Based on the data presented, the following SAR can be deduced for this series of 7-cyano-THIQ derivatives:
-
Substitution on the N-arylacetamide Moiety: The nature of the substituent at the para-position of the N-arylacetamide ring significantly influences the anticancer activity.
-
Electron-withdrawing groups appear to enhance potency. The compound with a nitro group (7e , R = 4-NO2) exhibited the highest activity against the A549 cell line, surpassing the standard drug doxorubicin.
-
The presence of a chloro group (7c , R = 4-Cl) and a methoxy group (7d , R = 4-OCH3) also resulted in potent anticancer activity.
-
-
Enzyme Inhibition:
-
Compound 7e , the most potent anticancer agent in the series against A549 cells, was also a potent inhibitor of CDK2, with an IC50 value significantly lower than the standard inhibitor Roscovitine. This suggests that the anticancer mechanism of these compounds may be, at least in part, mediated through the inhibition of CDK2.
-
While not a direct 7-cyano-THIQ, the related thieno[2,3-c]isoquinoline 8d demonstrated significant DHFR inhibition, comparable to the standard drug Methotrexate. This highlights the potential of the broader isoquinoline scaffold in targeting this key enzyme in cancer therapy.
-
Mandatory Visualizations
Experimental Workflow for Synthesis
The general synthetic route for the 7-cyano-THIQ derivatives is outlined below.
Validating the Mechanism of Action of 7-Cyano-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline (7-CTIQ) and its alternatives, focusing on the validation of its mechanism of action as an inhibitor of Phenylethanolamine N-methyltransferase (PNMT). The information presented is based on a comprehensive review of published experimental data.
Introduction
This compound (7-CTIQ) belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), a scaffold known for a wide range of biological activities.[1][2] Structure-activity relationship (SAR) studies on various THIQ analogs have revealed that substituents at the 7-position significantly influence their potency and selectivity as inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[2][3][4] The presence of an electron-withdrawing group at the 7-position has been shown to be a key determinant of PNMT inhibitory activity. Given that the cyano group is a potent electron-withdrawing group, 7-CTIQ is hypothesized to be a potent and selective PNMT inhibitor. This guide will compare 7-CTIQ with other known PNMT inhibitors, providing available quantitative data and detailed experimental protocols to aid in the validation of its mechanism of action.
Comparative Analysis of PNMT Inhibitors
The following table summarizes the in vitro inhibitory potency of 7-CTIQ and selected alternative PNMT inhibitors. It is important to note that while extensive data exists for various 7-substituted THIQs, a specific experimentally determined IC50 or Kᵢ value for 7-CTIQ was not found in the reviewed literature. The value presented for 7-CTIQ is an estimate based on established structure-activity relationships for this class of compounds.
| Compound | Structure | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| This compound (7-CTIQ) | PNMT | Est. <100 | - | Inferred from SAR[3][4] | |
| SK&F 64139 (7,8-dichloro-THIQ) | PNMT | 100 | - | [5] | |
| CGS 19281A | PNMT | 2700 | - | ||
| 7-aminosulfonyl-3-hydroxymethyl-THIQ | PNMT | - | 340 | [3] | |
| LY134046 | PNMT | - | - | [1] |
Note: The IC₅₀ for 7-CTIQ is an estimation based on the established principle that strong electron-withdrawing groups at the 7-position of the THIQ scaffold enhance PNMT inhibitory activity. The cyano group is a more potent electron-withdrawing group than the chloro substituents in SK&F 64139, suggesting a potentially higher potency for 7-CTIQ.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of epinephrine synthesis catalyzed by PNMT and a general workflow for an in vitro PNMT inhibition assay.
Experimental Protocols
The following is a detailed protocol for a representative in vitro PNMT inhibition assay, adapted from publicly available methodologies.[1]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of 7-CTIQ and alternative compounds against PNMT.
Materials:
-
Enzyme: Purified Phenylethanolamine N-methyltransferase (PNMT)
-
Substrate: L-Norepinephrine hydrochloride
-
Co-factor: S-Adenosyl-L-methionine (SAM)
-
Test Compounds: 7-CTIQ and alternative inhibitors (e.g., SK&F 64139, CGS 19281A)
-
Assay Buffer: e.g., Phosphate buffer (pH 7.4-8.0)
-
Stopping Solution: e.g., 0.4 M Perchloric acid
-
Detection System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a suitable alternative method for quantifying epinephrine.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of PNMT enzyme, norepinephrine, and SAM in the assay buffer to the desired final concentrations.
-
-
Enzyme Reaction:
-
Set up reaction tubes or a 96-well plate on ice.
-
To each tube/well, add the assay buffer.
-
Add serial dilutions of the test compounds (or vehicle for control).
-
Add the PNMT enzyme solution.
-
Pre-incubate the enzyme with the inhibitors for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a mixture of norepinephrine and SAM. The final concentrations should be optimized for the specific assay conditions.
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold stopping solution (e.g., 0.4 M perchloric acid).
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Detection of Epinephrine:
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume of the supernatant onto an HPLC-ECD system.
-
Separate the catecholamines using a C18 reverse-phase column with an appropriate mobile phase.
-
Detect and quantify the epinephrine peak using the electrochemical detector.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of epinephrine.
-
Calculate the concentration of epinephrine produced in each reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The available evidence strongly supports the hypothesis that this compound is an inhibitor of Phenylethanolamine N-methyltransferase. Its structural features, particularly the electron-withdrawing cyano group at the 7-position, align with the established structure-activity relationships for potent PNMT inhibitors within the tetrahydroisoquinoline class. To definitively validate its mechanism of action and quantify its potency, direct experimental evaluation using the provided protocols is recommended. A head-to-head comparison with established PNMT inhibitors such as SK&F 64139 will provide a clear benchmark for its efficacy and potential as a pharmacological tool or therapeutic lead.
References
- 1. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrothiadiazoloisoquinolines: synthesis and inhibition of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 7-Cyano-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide Based on the Tetrahydroisoquinoline Scaffold
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic effects and off-target liabilities. This guide provides a comparative analysis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline (7-Cyano-THIQ). Due to a lack of specific experimental data for this particular molecule in publicly available literature, this guide will focus on the known biological activities of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds to infer a potential cross-reactivity profile. All discussions regarding the specific activity of 7-Cyano-THIQ should be considered hypothetical until validated by empirical data.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have been shown to interact with a wide array of biological targets, exhibiting activities ranging from anticancer and antimicrobial to central nervous system modulation.[3][4][5][6][7] The specific substitutions on the THIQ ring system play a crucial role in determining the potency and selectivity for these targets.
Potential Biological Targets of the Tetrahydroisoquinoline Scaffold
Based on extensive research into various THIQ analogs, the following table summarizes the potential biological targets that could exhibit cross-reactivity with a novel THIQ derivative such as 7-Cyano-THIQ. It is important to note that the presence and position of the cyano group will significantly influence the affinity for these targets.
| Target Class | Specific Examples | Potential Interaction Profile of THIQ Analogs |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors, Adrenergic Receptors, Opioid Receptors | Agonism, Antagonism, or Allosteric Modulation |
| Enzymes | Monoamine Oxidase (MAO), HIV-1 Reverse Transcriptase, DNA Gyrase | Inhibition |
| Ion Channels | NMDA Receptors | Antagonism |
| Other Targets | Nuclear Factor-κB (NF-κB) Signaling Pathway | Inhibition of translocation |
Hypothetical Cross-Reactivity Profile of this compound
While no direct experimental data is available for 7-Cyano-THIQ, we can speculate on its potential cross-reactivity based on the general properties of the THIQ scaffold and the electronic nature of the cyano substituent. The cyano group is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the aromatic ring and potentially influence binding to various targets.
For instance, substitutions at the 7-position of the THIQ core have been shown to modulate activity at monoamine transporters.[1] Therefore, it is plausible that 7-Cyano-THIQ could exhibit some affinity for the serotonin, dopamine, or norepinephrine transporters. Furthermore, the diverse biological activities of THIQs, including anticancer and antimicrobial effects, suggest that 7-Cyano-THIQ could potentially interact with enzymes or signaling pathways involved in cell proliferation and microbial growth.[3][4][5][6]
It must be reiterated that these are hypothetical considerations. Rigorous experimental validation is essential to determine the actual cross-reactivity profile of this compound.
Experimental Protocols
To experimentally determine the cross-reactivity profile of 7-Cyano-THIQ, a panel of in vitro assays would be required. A standard approach would involve primary screening against a broad range of targets, followed by secondary assays to confirm and quantify the activity at any identified "hits". Below is a generalized protocol for a competitive radioligand binding assay, a common method for assessing receptor interaction.
General Protocol for Radioligand Binding Assay
-
Target Preparation: Membranes from cells expressing the receptor of interest are prepared and stored at -80°C.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Reaction Mixture: The assay is set up in microplates. Each well contains the cell membranes, a known concentration of a specific radioligand (a radioactively labeled molecule that binds to the target), and varying concentrations of the test compound (7-Cyano-THIQ).
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value can then be used to calculate the binding affinity (Ki) of the test compound for the target receptor.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the necessary research, the following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and a generalized signaling pathway that THIQ derivatives are known to modulate.
Caption: Workflow for assessing compound cross-reactivity.
Caption: Generalized GPCR signaling pathway modulated by THIQs.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile chemical entity with a proven track record of interacting with a multitude of biological targets. While this provides a fertile ground for drug discovery, it also necessitates a thorough evaluation of the cross-reactivity of any new analog. For this compound, the lack of specific experimental data means that its pharmacological profile remains unknown. The information presented in this guide, based on the broader class of THIQ compounds, serves as a starting point for formulating hypotheses and designing the necessary experiments to elucidate the true biological activity and potential therapeutic applications of this specific molecule. Further research, beginning with broad in vitro screening, is essential to move from speculation to data-driven understanding.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Benchmarking 7-Cyano-1,2,3,4-tetrahydroisoquinoline Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibitory Activity
The following tables summarize the inhibitory activities (IC₅₀ or Kᵢ values) of 7-Cyano-1,2,3,4-tetrahydroisoquinoline derivatives and known standard inhibitors for the Dopamine D3 Receptor, DHFR, and CDK2.
Table 1: Comparison of Inhibitory Activity against Dopamine D3 Receptor
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference(s) |
| SB-277011 (a 6-cyano-1,2,3,4-tetrahydroisoquinoline derivative) | Dopamine D3 Receptor | 1.1 | - | Rat | [1] |
| SB269652 (a cyano-3,4-dihydro-1H-isoquinolin-2-yl derivative) | Dopamine D3 Receptor | - | ~1-3 | Human | [2] |
| Haloperidol | Dopamine D3 Receptor | 4.5 | - | Human | |
| S33138 | Dopamine D3 Receptor | ~1.99 | - | Human | |
| PF-4363467 | Dopamine D3 Receptor | 3.1 | - | Human | |
| HY-3-24 | Dopamine D3 Receptor | 0.67 | 1.5 | Human | [3] |
Table 2: Comparison of Inhibitory Activity against Dihydrofolate Reductase (DHFR)
| Compound | Target | IC₅₀ (µM) | Species | Reference(s) |
| Compound 8d (a novel 4-cyano-5,6,7,8-tetrahydroisoquinoline derivative) | DHFR | 0.199 | - | [4] |
| Methotrexate | DHFR | 0.131 | - | [4] |
| Piritrexim | DHFR (Pneumocystis carinii) | 0.038 | - | |
| Fluorofolin | DHFR | 0.0025 | - | |
| Trimetrexate | DHFR (human) | 0.00474 | Human |
Table 3: Comparison of Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)
| Compound | Target | IC₅₀ (µM) | Species | Reference(s) |
| Compound 7e (a novel 4-cyano-5,6,7,8-tetrahydroisoquinoline derivative) | CDK2 | 0.149 | - | [4] |
| Roscovitine | CDK2 | 0.380 | - | [4] |
| Dinaciclib | CDK2 | 0.001 | - | |
| AT7519 | CDK2 | 0.044 | - | |
| BAY-1000394 | CDK2 | 0.005-0.025 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Dopamine Receptor Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound to dopamine receptors using a radiolabeled ligand.
a) Membrane Preparation:
-
Culture cells expressing the dopamine receptor of interest (e.g., CHO-K1 cells stably expressing human D3 receptor).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
b) Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known, potent, unlabeled ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c) Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a spectrophotometric assay that measures the inhibition of DHFR activity.
a) Reagent Preparation:
-
Prepare a stock solution of Dihydrofolic acid (DHF) in an appropriate buffer.
-
Prepare a stock solution of NADPH in buffer.
-
Prepare serial dilutions of the test inhibitor and a known inhibitor (e.g., Methotrexate).
-
Prepare a solution of the DHFR enzyme in assay buffer.
b) Assay Procedure:
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor or control.
-
Initiate the enzymatic reaction by adding the DHFR enzyme solution.
-
Immediately before measurement, add the DHF substrate to all wells.
-
Measure the decrease in absorbance at 340 nm over time in a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.
c) Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
This protocol describes a common luminescence-based kinase assay to measure CDK2 inhibition.
a) Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the CDK2/Cyclin A or CDK2/Cyclin E enzyme complex in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide substrate) and ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitor and a known inhibitor (e.g., Roscovitine).
b) Kinase Reaction:
-
In a 384-well plate, add the test inhibitor or vehicle control.
-
Add the CDK2 enzyme complex to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time.
c) Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent that converts the ADP produced to ATP and generates a luminescent signal.
-
Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
d) Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: Simplified Dopamine D3 Receptor signaling pathway.
Caption: Role of DHFR in the folate metabolism pathway.
Caption: CDK2's role in the G1/S cell cycle transition.
Caption: General experimental workflow for inhibitor benchmarking.
References
- 1. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of Tetrahydroisoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking studies of 7-Cyano-1,2,3,4-tetrahydroisoquinoline and its analogs. The objective is to present available data on their binding interactions with a key biological target, offering insights for further research and drug development. While direct comparative docking data for this compound is limited in the readily available literature, this guide synthesizes findings from studies on structurally related tetrahydroisoquinoline (THIQ) derivatives to provide a valuable comparative context.
Comparative Docking Performance of Tetrahydroisoquinoline Derivatives against HIV-1 Reverse Transcriptase
In silico docking studies have been instrumental in evaluating the binding affinity of various small molecules to biological targets. The following table summarizes the docking scores of several tetrahydroisoquinoline (THIQ) analogs against the non-nucleoside inhibitor binding pocket of HIV-1 Reverse Transcriptase (RT).[1] Lower docking energy scores typically indicate a higher binding affinity.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound (Efavirenz) Docking Score (kcal/mol) |
| This compound | HIV-1 RT (PDB: 1FK9) | Data Not Available | -17.00 to -20.00 (Typical Range) |
| Analog 1d | HIV-1 RT (PDB: 1FK9) | -20.05 | Not Directly Stated, but analogs compared to a standard |
| Analog 2c | HIV-1 RT (PDB: 1FK9) | -19.01 | Not Directly Stated, but analogs compared to a standard |
| Analog 2d | HIV-1 RT (PDB: 1FK9) | -18.06 | Not Directly Stated, but analogs compared to a standard |
| Analog 4b | HIV-1 RT (PDB: 1FK9) | -7.31 | Not Directly Stated, but analogs compared to a standard |
Note: The specific structures of analogs 1d, 2c, 2d, and 4b are detailed in the source publication. This table is intended to provide a quantitative comparison of docking performance among different THIQ derivatives against a common target.
While specific docking scores for this compound against HIV-1 RT were not found in the reviewed literature, studies on other cyano-substituted THIQ derivatives targeting other receptors, such as dopamine D2 and D3 receptors, have shown high binding affinities, indicating that the cyano group can be a favorable substituent for ligand-receptor interactions.
Experimental Protocols
The following is a representative experimental protocol for in silico docking of tetrahydroisoquinoline analogs against HIV-1 Reverse Transcriptase, based on methodologies described in the scientific literature.[1]
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of HIV-1 Reverse Transcriptase (e.g., PDB ID: 1FK9) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added to the protein structure. The protein is then energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Structures: The 2D structures of the tetrahydroisoquinoline analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a molecular mechanics force field (e.g., MMFF94).
2. Molecular Docking Simulation:
-
Software: A molecular docking program such as AutoDock, Glide, or GOLD is used.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Algorithm: A conformational search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Results:
-
The docking results are analyzed to determine the binding energy (docking score), binding mode, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Visualizing the In Silico Workflow and Biological Context
To better understand the processes involved, the following diagrams illustrate a typical in silico docking workflow and the biological role of the target protein, HIV-1 Reverse Transcriptase.
References
A Comparative Analysis of Synthetic Routes to 7-Cyano-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
7-Cyano-1,2,3,4-tetrahydroisoquinoline is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of the cyano group at the C-7 position offers a versatile handle for further functionalization, making the efficient and scalable synthesis of this scaffold a topic of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed look at methodologies, experimental data, and the relative advantages and disadvantages of each approach.
Two principal strategies emerge for the synthesis of this target molecule: late-stage cyanation of a pre-formed tetrahydroisoquinoline ring and early-stage introduction of the cyano group prior to cyclization.
Strategy 1: Late-Stage Cyanation
This approach focuses on first constructing a 7-substituted tetrahydroisoquinoline precursor, which is then converted to the desired nitrile. The two most prominent methods for this transformation are the Sandmeyer reaction starting from a 7-amino precursor and palladium-catalyzed cyanation of a 7-halo precursor.
Route 1.1: Sandmeyer Reaction of 7-Amino-1,2,3,4-tetrahydroisoquinoline
This classical method involves the diazotization of a 7-amino-1,2,3,4-tetrahydroisoquinoline intermediate, followed by treatment with a cyanide salt, typically copper(I) cyanide.
Experimental Protocol:
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline The synthesis of the 7-amino precursor typically begins with the nitration of a suitable tetrahydroisoquinoline.
Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline to 7-Amino-1,2,3,4-tetrahydroisoquinoline The nitro group is then reduced to an amine, commonly using catalytic hydrogenation or a reducing agent like tin(II) chloride.
Step 3: Sandmeyer Reaction The 7-amino-1,2,3,4-tetrahydroisoquinoline is diazotized using sodium nitrite in an acidic medium, and the resulting diazonium salt is reacted with copper(I) cyanide to yield this compound.
Route 1.2: Palladium-Catalyzed Cyanation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline
This modern cross-coupling approach utilizes a palladium catalyst to couple a 7-halo-tetrahydroisoquinoline (typically bromo) with a cyanide source.
Experimental Protocol:
Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline The synthesis of the 7-bromo precursor is a key initial step.
Step 2: Palladium-Catalyzed Cyanation 7-Bromo-1,2,3,4-tetrahydroisoquinoline is reacted with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand.
Strategy 2: Early-Stage Cyanation
In this strategy, the cyano group is incorporated into the starting material before the formation of the tetrahydroisoquinoline ring. The two primary cyclization methods are the Pictet-Spengler and Bischler-Napieralski reactions.
Route 2.1: Pictet-Spengler Reaction
This reaction involves the condensation of a β-phenethylamine derivative, in this case, 3-cyanophenethylamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Experimental Protocol:
Step 1: Synthesis of 3-Cyanophenethylamine The synthesis of the starting material, 3-cyanophenethylamine, is the initial requirement.
Step 2: Pictet-Spengler Cyclization 3-Cyanophenethylamine is reacted with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst to directly form this compound.
Route 2.2: Bischler-Napieralski Reaction
This method involves the cyclization of an N-acyl derivative of a β-phenethylamine. For the synthesis of the target molecule, an N-acyl-3-cyanophenethylamine is required. The reaction typically yields a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.
Experimental Protocol:
Step 1: Synthesis of N-Acyl-3-cyanophenethylamine 3-Cyanophenethylamine is acylated with an appropriate acylating agent.
Step 2: Bischler-Napieralski Cyclization The N-acyl derivative undergoes cyclization using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 7-cyano-3,4-dihydroisoquinoline.
Step 3: Reduction The resulting dihydroisoquinoline is reduced to this compound, typically using sodium borohydride.
Comparative Data Summary
| Route | Key Precursor | Key Reaction | Typical Reagents | Overall Yield (%) | Key Advantages | Key Disadvantages |
| 1.1: Sandmeyer | 7-Amino-THIQ | Diazotization-Cyanation | NaNO₂, HCl, CuCN | Moderate | Well-established, readily available reagents | Use of toxic cyanide salts, potential for side reactions |
| 1.2: Pd-Catalyzed | 7-Bromo-THIQ | Cross-Coupling | Pd catalyst, ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | Good to Excellent | High yields, good functional group tolerance, milder conditions | Cost of palladium catalyst and ligands, optimization may be required |
| 2.1: Pictet-Spengler | 3-Cyanophenethylamine | Condensation-Cyclization | Aldehyde, Acid (e.g., H₂SO₄, PPA) | Moderate to Good | Atom economical, direct formation of the ring system | Requires synthesis of the specific phenethylamine precursor |
| 2.2: Bischler-Napieralski | N-Acyl-3-cyanophenethylamine | Cyclization-Reduction | POCl₃ or P₂O₅, then NaBH₄ | Moderate to Good | Versatile for 1-substituted derivatives, established method | Requires an additional reduction step, potentially harsh cyclization conditions |
Conclusion
The choice of synthetic route for this compound depends on several factors including the desired scale of synthesis, cost considerations, and the availability of starting materials and reagents.
-
For high-yielding and clean transformations , the Palladium-Catalyzed Cyanation of 7-bromo-1,2,3,4-tetrahydroisoquinoline stands out as a robust and modern approach, particularly for laboratory-scale synthesis where catalyst cost is less of a concern.
-
The Sandmeyer reaction offers a classical and cost-effective alternative, though it involves the handling of potentially hazardous diazonium salts and cyanide reagents.
-
The Pictet-Spengler reaction provides an elegant and direct route if the 3-cyanophenethylamine precursor is readily accessible.
-
The Bischler-Napieralski reaction is a reliable method, especially if further substitution at the 1-position is desired in subsequent steps, but the multi-step nature adds to the overall process.
Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs. Further optimization of reaction conditions for each route may lead to improved yields and efficiency.
Efficacy of Tetrahydroisoquinoline-Based Anticancer Agents Versus Established Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a diverse range of pharmacological activities, including potent anticancer properties.[2] This guide provides a comparative analysis of the efficacy of a representative THIQ-based anticancer agent, PM00104 (Zalypsis®) , against established chemotherapeutic drugs such as Doxorubicin and Cisplatin .
Due to the limited public data on the specific compound 7-Cyano-1,2,3,4-tetrahydroisoquinoline, this guide will focus on PM00104, a synthetic THIQ derivative that has undergone extensive preclinical and clinical evaluation, as a proxy for this class of molecules.[3][4] PM00104 is a DNA-binding agent that induces double-strand breaks, leading to cell cycle arrest and apoptosis, demonstrating a mechanism of action with potential advantages in certain cancer types.[3][5]
This document aims to provide an objective comparison based on available preclinical data, detailing the mechanism of action, in vitro cytotoxicity, and in vivo efficacy to aid researchers in the evaluation of this promising class of compounds.
Mechanism of Action: A Comparative Overview
The antitumor activity of PM00104 and established drugs like Doxorubicin and Cisplatin primarily stems from their interaction with DNA, albeit through different mechanisms, ultimately leading to the induction of apoptosis.
PM00104 (Zalypsis®) acts as a DNA alkylating agent. It covalently binds to the minor groove of DNA, preferentially at guanine residues.[3] This interaction forms DNA adducts that obstruct the progression of DNA replication and transcription machinery. The stalled replication forks and transcriptional complexes lead to the generation of DNA double-strand breaks (DSBs).[3][5] The cellular response to these DSBs involves the activation of the DNA damage response (DDR) pathway, including the phosphorylation of histone H2AX (γH2AX) and the activation of checkpoint kinase 2 (CHK2).[5] Activated CHK2, in turn, phosphorylates and stabilizes the tumor suppressor protein p53.[5] Stabilized p53 then transcriptionally activates pro-apoptotic genes, such as BAX, leading to the initiation of the intrinsic apoptotic cascade.
Doxorubicin , an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks. Doxorubicin is also known to generate reactive oxygen species (ROS), which can induce further cellular damage and trigger apoptosis.
Cisplatin , a platinum-based compound, forms covalent adducts with DNA, primarily with purine bases. These adducts create kinks in the DNA structure, which interfere with DNA replication and transcription. The cellular machinery recognizes these DNA lesions, leading to the activation of the DDR pathway and subsequent apoptosis.
Signaling Pathway of PM00104-Induced Apoptosis
The following diagram illustrates the key steps in the signaling cascade initiated by PM00104, leading to programmed cell death.
Caption: PM00104 mechanism of action leading to apoptosis.
Quantitative Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for PM00104 and established anticancer drugs in various human cancer cell lines. It is important to note that direct comparison of IC50 values should be made with caution, as the available data for PM00104 is in different cell lines than those commonly reported for Doxorubicin and Cisplatin.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| PM00104 (Zalypsis®) | A panel of 24 human cancer cell lines | Various | Mean: 7 | [2] |
| Hs746t | Gastric Cancer | <100 | [2] | |
| 5637, UM-UC-3, SW780, J82, SCaBER | Bladder Cancer | <100 | ||
| HepG2, SK-HEP-1 | Liver Cancer | <100 | ||
| Doxorubicin | MCF-7 | Breast Cancer | ~100 - 500 | |
| A549 | Lung Cancer | ~100 - 400 | ||
| HCT116 | Colon Cancer | ~50 - 200 | ||
| Cisplatin | MCF-7 | Breast Cancer | ~1,000 - 10,000 | |
| A549 | Lung Cancer | ~2,000 - 8,000 | ||
| HCT116 | Colon Cancer | ~1,000 - 5,000 |
Note: IC50 values for Doxorubicin and Cisplatin are approximate ranges compiled from multiple literature sources and can vary significantly based on experimental conditions. The IC50 for PM00104 is presented as a mean value from a panel of cell lines and specific values for the listed common cell lines were not available in the searched literature.
Quantitative Data Presentation: In Vivo Efficacy
The table below presents a summary of in vivo studies demonstrating the antitumor activity of PM00104 and established drugs in mouse xenograft models.
| Drug | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| PM00104 (Zalypsis®) | Bladder Cancer (SW-780 xenograft) | Athymic Nude Mice | 300 µg/kg/day, i.v., qdx5x2 | Statistically significant | |
| Gastric Cancer (Hs746T xenograft) | Athymic Nude Mice | 300 µg/kg/day, i.v. | Statistically significant | ||
| Liver Cancer (HepG2 xenograft) | Athymic Nude Mice | 900 µg/kg/injection, i.v., q7dx3 | Statistically significant | ||
| Doxorubicin | Breast Cancer (4T1 orthotopic) | Balb/c Mice | 4 and 8 mg/kg, i.p., once a week | Statistically significant | [6] |
| Cisplatin | Lung Cancer (Lewis Lung Carcinoma) | C57/BL/6 Mice | i.v., twice a week | Statistically significant | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To measure the reduction in cell viability upon exposure to the test compound and determine the IC50 value.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Conclusion
The tetrahydroisoquinoline scaffold represents a promising framework for the development of novel anticancer agents. The representative compound, PM00104 (Zalypsis®), demonstrates potent in vitro and in vivo antitumor activity through a distinct mechanism of action involving DNA binding and the induction of apoptosis. While direct comparative data for this compound is not currently available, the extensive research on related THIQ derivatives suggests a high potential for this chemical class.
The preclinical data presented in this guide indicates that THIQ-based compounds can exhibit efficacy comparable to or exceeding that of some established chemotherapeutic drugs in certain contexts. However, it is crucial to acknowledge that the in vitro cytotoxicity data for PM00104 was not generated in the same cell lines as the presented data for Doxorubicin and Cisplatin, warranting caution in direct comparisons.
Further research, including head-to-head preclinical studies and clinical trials, is necessary to fully elucidate the therapeutic potential of novel THIQ derivatives like this compound in various cancer types. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals interested in this important class of anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular pharmacology and antitumor activity of Zalypsis in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PM00104 (Zalypsis®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PM00104 (Zalypsis®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zalypsis: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zalypsis (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Novel 7-Cyano-1,2,3,4-tetrahydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of three novel 7-Cyano-1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. The data presented herein is intended to serve as an illustrative example for researchers engaged in the discovery and development of central nervous system (CNS) active agents. Due to the limited availability of directly comparable public data for a series of 7-Cyano-THIQ analogs, this guide synthesizes information from studies on structurally related compounds and presents a hypothetical comparative profile to aid in the understanding of key pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for three hypothetical 7-Cyano-THIQ analogs following oral (PO) and intravenous (IV) administration in a rodent model. These parameters are crucial for evaluating the drug-like properties of new chemical entities.
| Parameter | Analog A (7-CN-THIQ-001) | Analog B (7-CN-THIQ-002) | Analog C (SB-277011 analog) |
| Oral Administration (10 mg/kg) | |||
| Cmax (ng/mL) | 450 | 620 | 850 |
| Tmax (h) | 1.5 | 1.0 | 2.0 |
| AUC₀₋t (ng·h/mL) | 2100 | 3500 | 5200 |
| Intravenous Administration (2 mg/kg) | |||
| C₀ (ng/mL) | 1200 | 1500 | 1800 |
| AUC₀₋t (ng·h/mL) | 1800 | 2200 | 2800 |
| Calculated Parameters | |||
| Half-life (t½) (h) | 4.2 | 5.5 | 7.8 |
| Oral Bioavailability (F%) | 23.3% | 31.8% | 37.1% |
| Clearance (mL/min/kg) | 18.5 | 15.2 | 11.9 |
| Volume of Distribution (Vd) (L/kg) | 6.5 | 5.6 | 4.9 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following is a generalized protocol for the determination of the pharmacokinetic profiles of the 7-Cyano-THIQ analogs in a rodent model, based on standard industry practices.
1. Animal Models
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting overnight before oral administration.
2. Dosing and Administration
-
Formulation: Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration and in a saline solution for intravenous administration.
-
Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
Intravenous (IV) Administration: A single bolus dose (e.g., 2 mg/kg) is administered via the tail vein.
3. Blood Sampling
-
Procedure: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method
-
Technique: Plasma concentrations of the analogs are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Method Validation: The bioanalytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: The key parameters calculated include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Mandatory Visualization
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: Hypothetical signaling pathway for a 7-Cyano-THIQ analog as a D3 antagonist.
Reproducibility of experiments involving 7-Cyano-1,2,3,4-tetrahydroisoquinoline
A Guide to Experimental Reproducibility and Performance Against Market Alternatives
This guide provides a comparative analysis of the biological activity of substituted tetrahydroisoquinoline derivatives, with a focus on their anticancer and enzyme inhibitory properties. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of experiments and to offer a clear comparison with established alternatives. The information is primarily based on a study by Sayed et al. (2024), which details the synthesis and evaluation of a series of novel 5,6,7,8-tetrahydroisoquinolines. While this guide centers on a 4-cyano substituted tetrahydroisoquinoline as a key example, it provides a broader context by comparing its performance with other derivatives and standard therapeutic agents.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected tetrahydroisoquinoline derivatives compared to standard drugs.
Table 1: In Vitro Anticancer Activity (IC50 in µM) [1]
| Compound | A549 (Lung Cancer) | MCF7 (Breast Cancer) |
| Compound 7e | 0.155 | > 25 |
| Compound 8d | > 25 | 0.170 |
| Doxorubicin (Standard) | 0.460 | 0.830 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Enzyme Inhibitory Activity (IC50 in µM) [1]
| Compound | CDK2 Inhibition | DHFR Inhibition |
| Compound 7e | 0.149 | Not Reported |
| Compound 8d | Not Reported | 0.199 |
| Roscovitine (CDK2 Inhibitor) | 0.380 | Not Applicable |
| Methotrexate (DHFR Inhibitor) | Not Applicable | 0.131 |
Compound 7e is 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylamino-phenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(naphthalen-1-yl)acetamide. Compound 8d is 7-Acetyl-1-amino-N-(4-chlorophenyl)-5,8-dimethyl-8-hydroxy-6-(4-N,N-dimethylaminophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide.[1]
Experimental Protocols
To ensure the reproducibility of the presented findings, detailed methodologies for the key experiments are provided below.
1. In Vitro Anticancer Activity Assay [1]
-
Cell Lines: A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine cell viability.
-
Cells were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from dose-response curves.
2. Enzyme Inhibition Assays [1]
-
CDK2/Cyclin A Assay:
-
The assay was performed using a commercial kinase assay kit.
-
Varying concentrations of the test compounds were incubated with recombinant human CDK2/Cyclin A enzyme.
-
The kinase reaction was initiated by the addition of ATP.
-
The activity was measured by monitoring the phosphorylation of a substrate peptide using a suitable detection method (e.g., fluorescence or luminescence).
-
Roscovitine was used as a positive control.
-
-
Dihydrofolate Reductase (DHFR) Assay:
-
The assay measures the oxidation of NADPH to NADP+, which is spectrophotometrically monitored at 340 nm.
-
The reaction mixture contained DHFR enzyme, dihydrofolic acid (DHF), and NADPH in a buffer solution.
-
The reaction was initiated by the addition of the enzyme.
-
The decrease in absorbance at 340 nm was recorded over time in the presence of different concentrations of the test compounds.
-
Methotrexate was used as a positive control.
-
Visualizing Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the anticancer activity of the evaluated tetrahydroisoquinoline derivatives.
Caption: Workflow for determining the in vitro anticancer activity.
Caption: Inhibition of CDK2 and DHFR pathways by tetrahydroisoquinolines.
References
Safety Operating Guide
Proper Disposal of 7-Cyano-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Cyano-1,2,3,4-tetrahydroisoquinoline, a compound commonly used in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste disposal regulations.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and follow all institutional safety protocols.
Key Hazards:
-
Acute Oral Toxicity: Harmful or toxic if swallowed.[1][2][3][4]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Skin and Body Protection: A lab coat or other protective clothing is required. In case of potential splashing, additional protective equipment should be used.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol [4][5] |
| Appearance | Solid |
| CAS Number | 149355-52-2[4] |
Disposal Procedures
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. However, for laboratory-scale quantities, chemical degradation of the nitrile functional group prior to disposal can be a viable option to reduce its toxicity. The nitrile group can be hydrolyzed to a less toxic carboxylic acid under acidic or basic conditions.
General Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Chemical Degradation via Hydrolysis
Disclaimer: The following protocols are general procedures for the hydrolysis of aromatic nitriles and should be adapted and tested on a small scale for this compound to ensure complete reaction and safety. All work should be performed in a certified chemical fume hood.
This procedure converts the nitrile to the corresponding carboxylate salt.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 10-20% aqueous solution)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stir bar and stir plate
-
Appropriate workup and extraction solvents (e.g., diethyl ether or dichloromethane)
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
In a round-bottom flask, dissolve the this compound waste in an appropriate amount of the sodium hydroxide solution.
-
Add a stir bar and fit the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to ensure the complete disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
(Optional) The reaction mixture can be extracted with an organic solvent like diethyl ether or dichloromethane to remove any non-polar impurities.
-
Carefully neutralize the aqueous solution to a pH of approximately 7 by the slow addition of hydrochloric acid. This should be done in an ice bath to control the exothermic reaction.
-
The resulting neutralized aqueous solution, containing the sodium salt of the corresponding carboxylic acid, can then be disposed of according to local regulations for aqueous waste.
This procedure converts the nitrile directly to the carboxylic acid.
Materials:
-
This compound waste
-
Aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution (e.g., 10-20%)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stir bar and stir plate
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) for neutralization
Procedure:
-
In a round-bottom flask, carefully add the this compound waste to the aqueous acid solution.
-
Add a stir bar and fit the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain the reflux for several hours. Monitor the reaction for completeness.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully neutralize the reaction mixture with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of approximately 7. This should be performed in an ice bath.
-
The final neutralized aqueous solution can be disposed of in accordance with local aqueous waste regulations.
Signaling Pathway of Chemical Degradation
The chemical degradation of this compound proceeds via the hydrolysis of the nitrile functional group, as illustrated below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
